3,3-Dimethylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHRKOVLKUYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310375 | |
| Record name | 3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19155-24-9 | |
| Record name | 19155-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-1,3-dihydro-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethylindolin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59Z6X379E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethylindolin-2-one: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 3,3-Dimethylindolin-2-one. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on delivering precise data and actionable insights.
Chemical Properties
This compound, an organic compound featuring a dimethylated indolinone core, possesses a range of physicochemical properties crucial for its application in research and synthesis. These properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 3,3-dimethyl-1H-indol-2-one | [1][2] |
| Synonyms | 3,3-Dimethyl-1,3-dihydro-indol-2-one, Oxindole, 3,3-dimethyl- | [2] |
| CAS Number | 19155-24-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Melting Point | 178-179 °C | [2] |
| Boiling Point | 299.2 °C at 760 mmHg | [2] |
| Density | 1.078 g/cm³ | [2] |
| InChI Key | KEZHRKOVLKUYCQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1(C2=CC=CC=C2NC1=O)C | [1] |
Chemical Structure
The foundational structure of this compound is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring. The distinctive feature of this molecule is the gem-dimethyl group at the C3 position of the indolinone core.
Caption: 2D chemical structure of this compound.
Biological Activity and Signaling Pathways
Derivatives of the indolin-2-one scaffold have demonstrated significant biological activities. Notably, 3-substituted-indolin-2-one derivatives have been identified as potent anti-inflammatory agents.[2] These compounds exert their effects by modulating key inflammatory signaling pathways.
In studies involving RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS), a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] The underlying mechanism for this anti-inflammatory action involves the suppression of the Akt, MAPK (Mitogen-Activated Protein Kinase), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[2]
The following diagram illustrates the inhibitory effect of 3-substituted-indolin-2-one derivatives on these critical inflammatory signaling cascades.
Caption: Anti-inflammatory signaling pathway of 3-substituted-indolin-2-one derivatives.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, the following sections provide representative methodologies based on the synthesis and analysis of structurally related indolinone compounds. These protocols are intended to serve as a foundational guide for researchers.
Synthesis Protocol: One-Pot Condensation
A common and efficient method for the synthesis of the indolinone core involves the one-pot condensation of an isatin derivative with an indole in the presence of a catalyst.[1]
Materials:
-
Isatin
-
Indole
-
Vanadyl sulfate (VOSO₄) as catalyst
-
Water (as a green solvent)
Procedure:
-
In a round-bottom flask, combine isatin (1 equivalent), indole (1 equivalent), and a catalytic amount of VOSO₄ (e.g., 10 mol%).
-
Add water to the flask to serve as the reaction medium.
-
Heat the reaction mixture with stirring at a suitable temperature (e.g., 70 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3,3-disubstituted indolin-2-one.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be assessed using reverse-phase HPLC coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometer (MS). The following is a hypothetical HPLC method based on the analysis of similar indole derivatives.[3][4]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA or MS detector.
-
C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 4 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 15% B to 85% B over a specified time (e.g., 10 minutes), followed by a hold and re-equilibration.
-
Flow Rate: 0.20 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection:
-
PDA: Monitor at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
MS (for HPLC-MS/MS): Use electrospray ionization (ESI) in positive ion mode. Monitor the transition of the parent ion to a specific daughter ion (Multiple Reaction Monitoring - MRM).
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to an appropriate concentration range for analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
This technical guide provides a solid foundation for understanding the chemical and biological characteristics of this compound. The provided experimental protocols, while generalized, offer a starting point for the synthesis and analysis of this and related compounds. Further research into its specific biological targets and mechanisms of action will undoubtedly unveil its full potential in medicinal chemistry and drug discovery.
References
- 1. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3-Dimethyloxindole (CAS: 19155-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyloxindole, with the CAS number 19155-24-9, is a heterocyclic organic compound belonging to the oxindole family.[1] The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[2] This has led to significant interest in the synthesis and derivatization of oxindoles for the development of novel therapeutic agents. 3,3-Dimethyloxindole serves as a key intermediate in the synthesis of various pharmacologically active molecules, including the phosphodiesterase 3 inhibitor Adibendan. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 3,3-Dimethyloxindole.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,3-Dimethyloxindole is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 19155-24-9 | [3] |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| IUPAC Name | 3,3-dimethyl-1,3-dihydro-2H-indol-2-one | [3] |
| Synonyms | 3,3-Dimethylindolin-2-one, 3,3-Dimethyl-1,3-dihydroindol-2-one | [3] |
| Appearance | Solid | [4] |
| Melting Point | 178-179 °C | [5] |
| Boiling Point | 299.2 °C at 760 mmHg | [5] |
| Density | 1.078 g/cm³ | [5] |
| Solubility | Information not readily available | |
| Storage Temperature | Room temperature, sealed in dry conditions | [4] |
Synthesis of 3,3-Dimethyloxindole
The synthesis of 3,3-Dimethyloxindole is a multi-step process that typically starts from oxindole. A common synthetic route involves the protection of the nitrogen atom, followed by gem-dimethylation at the C3 position, and subsequent deprotection. A widely cited method utilizes a benzylation-methylation-debenzylation sequence.
Synthetic Workflow
The overall synthetic scheme is depicted in the following workflow diagram.
Caption: Synthetic workflow for 3,3-Dimethyloxindole.
Experimental Protocols
Detailed experimental procedures for each step are outlined below. These protocols are based on established methodologies for similar transformations.
Step 1: N-Benzylation of Oxindole
This step protects the nitrogen atom of the oxindole, preventing it from interfering with the subsequent C3-alkylation.
-
Materials: Oxindole, Benzyl bromide, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in dimethyl sulfoxide with stirring.
-
Add oxindole to the mixture and continue stirring at room temperature to form the corresponding anion.
-
Cool the reaction mixture in an ice bath and add benzyl bromide dropwise.
-
Allow the reaction to proceed at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-1,3-dihydro-2H-indol-2-one.
-
Step 2: C3-Methylation of 1-Benzyl-1,3-dihydro-2H-indol-2-one
This step introduces the two methyl groups at the C3 position of the oxindole ring.
-
Materials: 1-Benzyl-1,3-dihydro-2H-indol-2-one, Methyl iodide, a strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH₂)), and an aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).
-
Procedure:
-
To a solution of 1-benzyl-1,3-dihydro-2H-indol-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a strong base portion-wise at 0 °C to generate the enolate.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time.
-
Add at least two equivalents of methyl iodide to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction may require heating to proceed to completion.
-
Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting 1-benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one by column chromatography.
-
Step 3: N-Debenzylation of 1-Benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
The final step involves the removal of the benzyl protecting group to yield 3,3-Dimethyloxindole. A dissolving metal reduction is a common method for this transformation.
-
Materials: 1-Benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, Sodium (Na) or Lithium (Li) metal, liquid Ammonia (NH₃), and an alcohol (e.g., ethanol or tert-butanol) as a proton source.
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
-
Add small pieces of sodium or lithium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Add a solution of 1-benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one in an appropriate solvent (e.g., THF) to the metal-ammonia solution.
-
After the reaction has proceeded for a sufficient time (monitored by TLC), quench the reaction by the careful addition of an alcohol.
-
Allow the ammonia to evaporate.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3,3-Dimethyloxindole.
-
Spectroscopic Data
The structural confirmation of 3,3-Dimethyloxindole is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3,3-Dimethyloxindole is expected to show characteristic signals for the aromatic protons of the benzene ring, a singlet for the two equivalent methyl groups at the C3 position, and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbon (C2), the quaternary carbon at C3, the carbons of the two methyl groups, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 3,3-Dimethyloxindole will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretching |
| ~1710 | C=O (amide) stretching |
| ~1610, 1470 | C=C aromatic stretching |
| ~2970, 2930 | C-H (methyl) stretching |
Mass Spectrometry (MS)
The mass spectrum of 3,3-Dimethyloxindole will show a molecular ion peak (M⁺) at m/z 161, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the oxindole structure, with potential losses of methyl groups and other fragments. The base peak is often observed at m/z 146, corresponding to the loss of a methyl group ([M-15]⁺).
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities and signaling pathway interactions of 3,3-Dimethyloxindole. Much of the research in this area has focused on its close structural analog, 3,3'-diindolylmethane (DIM), which is a condensation product of indole-3-carbinol found in cruciferous vegetables.[6][7]
DIM has been extensively studied for its anti-cancer, anti-inflammatory, and immune-modulating properties.[8][9][10] It is known to interact with multiple signaling pathways, including the Akt, NF-κB, and MAPK pathways.[8][11]
Given the structural similarity, it is plausible that 3,3-Dimethyloxindole may possess some biological activities, but this requires further investigation through dedicated in vitro and in vivo studies. Researchers are encouraged to explore the potential pharmacological profile of this compound.
Potential Research Directions
The following diagram outlines a logical workflow for investigating the biological activities of 3,3-Dimethyloxindole.
Caption: Proposed workflow for biological evaluation.
Conclusion
3,3-Dimethyloxindole is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. While direct evidence of its biological activity is currently lacking in the public domain, the known pharmacological importance of the oxindole scaffold and related indole derivatives suggests that 3,3-Dimethyloxindole and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a foundational resource for researchers and scientists working with this compound, summarizing its key technical aspects and highlighting areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oaepublish.com [oaepublish.com]
- 8. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,3-Dimethylindolin-2-one: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylindolin-2-one, also known as 3,3-dimethyloxindole, is a heterocyclic organic compound featuring an indolin-2-one core structure with two methyl groups substituted at the 3-position. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The indolin-2-one core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its role in relevant biological signaling pathways.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 178-179 °C | [3] |
| Boiling Point | 299.2 °C at 760 mmHg | [3] |
| IUPAC Name | 3,3-dimethyl-1,3-dihydro-2H-indol-2-one | [1] |
| Synonyms | 3,3-Dimethyloxindole, 1,3-Dihydro-3,3-dimethyl-2H-indol-2-one | [1] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals |
| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching, C=O (amide) stretching, and aromatic C-H and C=C stretching.[1] |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon at the 3-position, and the methyl carbons. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 161, with characteristic fragmentation patterns.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.
Synthesis of this compound
A common method for the synthesis of 3,3-disubstituted oxindoles involves the reaction of an appropriate isatin derivative. For this compound, a plausible synthetic route starts from isatin. The following is a generalized procedure based on known syntheses of related compounds.
Reaction Scheme:
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isatin in an appropriate anhydrous solvent such as tetrahydrofuran (THF).
-
Grignard Reaction: Cool the solution to 0 °C in an ice bath. Add an excess of methylmagnesium bromide (CH₃MgBr) solution dropwise while maintaining the temperature. The reaction is typically stirred for several hours at room temperature to ensure completion.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization or column chromatography.
Purification by Recrystallization
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system for oxindole derivatives is a mixture of ethanol and water, or ethyl acetate and hexanes.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, which should induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chemical Reactivity and Biological Significance
Reactivity
The chemical reactivity of this compound is centered around the lactam functionality and the aromatic ring.
-
N-H Acidity and Alkylation/Acylation: The proton on the nitrogen atom is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.
-
Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the electron-donating and electron-withdrawing nature of the fused lactam ring.
-
Reactions at the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, though it is generally less reactive than a ketone carbonyl.
Biological Activity and Signaling Pathways
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of 3-substituted-indolin-2-one have been shown to possess anti-inflammatory properties by modulating key signaling pathways. Specifically, these compounds can inhibit the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5] These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival.
The inhibitory action of 3-substituted indolin-2-one derivatives on these pathways is a promising area of research for the development of new anti-inflammatory and anti-cancer drugs. The general mechanism involves the binding of the indolin-2-one derivative to the active site of kinases within these pathways, thereby blocking their downstream signaling.
Conclusion
This compound is a valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the potential for functionalization at multiple positions make it an attractive scaffold for the development of novel therapeutic agents. The established role of the indolin-2-one core in modulating key cellular signaling pathways, such as the Akt/MAPK/NF-κB axis, highlights its importance in the ongoing search for new treatments for inflammatory diseases and cancer. This technical guide provides a solid foundation of its physical and chemical properties to aid researchers in their scientific endeavors.
References
Biological activity of 3,3-Dimethylindolin-2-one scaffold
An In-Depth Technical Guide on the Biological Activity of the 3,3-Dimethylindolin-2-one Scaffold and its Derivatives
The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly those substituted at the C3 position, have garnered significant attention from researchers and drug development professionals due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities reported for this scaffold, with a focus on anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and development in this area.
Derivatives of the indolin-2-one scaffold are most renowned for their potent anticancer activities, which are often mediated through the inhibition of various protein kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1] Compounds based on this scaffold have been developed as inhibitors for targets including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora kinases, and c-Src.[2][3][4] For instance, a series of (E)-3-benzylideneindolin-2-one derivatives were designed as allosteric inhibitors of Aurora A kinase, with some compounds showing potent inhibitory activity.[5] Similarly, other derivatives have been identified as c-KIT kinase inhibitors and c-Src inhibitors.[3][6]
A novel 3-alkenylindol-2-one derivative was found to selectively inhibit the growth of acute myeloid leukemia (AML) by downregulating MYC and multiple protein arginine methyltransferases (PRMTs), highlighting a dual-mechanism approach to cancer therapy.[7]
Quantitative Data:
The cytotoxic and kinase inhibitory activities of various this compound derivatives are summarized below.
| Compound ID | Target/Cell Line | Activity Type | Value | Citation |
| 5h | HT-29 (Colon Cancer) | IC50 | 0.016 µmol/L | [8] |
| 5h | H460 (Lung Cancer) | IC50 | 0.0037 µmol/L | [8] |
| AK34 | Aurora A Kinase | IC50 | 1.68 µM | [5] |
| AK34 | Aurora A Kinase | KD | 216 nM | [5] |
| IVc | Breast Cancer Cell Panel | IC50 | 1.47 µM | [6][9] |
| VIc | Colon Cancer Cell Panel | IC50 | 1.40 µM | [6][9] |
| 6n | MCF-7 (Breast Cancer) | IC50 | 1.04 µM | [10] |
| Compound 20 | HepG2 (Liver Cancer) | IC50 | 3.08 µM | [11] |
| Compound 9 | HepG2 (Liver Cancer) | IC50 | 2.53 µM | [11] |
| Compound 12 | DHFR | IC50 | 40.71 ± 1.86 nM | [12] |
Signaling Pathway Visualization
The MYC-PRMT pathway is a critical driver in acute myeloid leukemia (AML). Certain 3-alkenylindol-2-one derivatives exert their anti-leukemic effects by concurrently targeting MYC and multiple PRMTs, thus inhibiting tumor proliferation and enhancing antitumor immunity.[7]
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionfda.org [precisionfda.org]
- 5. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel 3-alkenylindol-2-one derivative selectively inhibits the growth of acute myeloid leukemia via modulation of the MYC-PRMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,3-Dimethylindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol .[1] Spectroscopic analysis confirms this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit experimental spectra for this compound are not widely published, data for structurally related compounds allows for the prediction of its ¹H and ¹³C NMR spectral characteristics. The indolin-2-one core and the gem-dimethyl groups at the C3 position will give rise to distinct signals.
¹H NMR (Proton NMR)
-
Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic environments, they will likely present as a complex multiplet or as distinct doublets and triplets.
-
N-H Proton (1H): The proton attached to the nitrogen atom is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
Methyl Protons (6H): The six protons of the two methyl groups at the C3 position are equivalent and will appear as a sharp singlet, likely in the upfield region around δ 1.3 ppm.
¹³C NMR (Carbon-13 NMR)
Based on spectral data from similar structures, the following chemical shifts can be anticipated.[2][3]
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | ~180 | The lactam carbonyl carbon is significantly deshielded. |
| Aromatic C-N | ~140 | Quaternary carbon of the benzene ring attached to nitrogen. |
| Aromatic C-C(CH₃)₂ | ~128 | Quaternary carbon of the benzene ring attached to the C3 carbon. |
| Aromatic CH | 122-128 | Aromatic carbons with attached protons. |
| Quaternary C(CH₃)₂ | ~45 | The sp³ hybridized carbon bearing the two methyl groups. |
| Methyl (CH₃) | ~25 | The two equivalent methyl carbons. |
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound, typically recorded as a KBr pellet, will exhibit characteristic absorption bands corresponding to its functional groups.[1][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200 | N-H Stretch | Amide N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2970-2870 | C-H Stretch | Aliphatic C-H (methyl) |
| ~1710 | C=O Stretch | Lactam Carbonyl |
| ~1610 | C=C Stretch | Aromatic Ring |
| ~1470 | C-H Bend | Methyl |
| ~750 | C-H Bend | Ortho-disubstituted benzene |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound yields a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 161, consistent with its molecular weight.[1][5]
| m/z | Proposed Fragment | Notes |
| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 146 | [M - CH₃]⁺ | Loss of a methyl radical |
| 128 | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the m/z 146 fragment |
| 118 | [C₈H₈N]⁺ | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
FTIR Spectrum Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1]
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Carrier gas: Helium at a constant flow rate.
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or ion trap.
-
Scan range: m/z 40-400.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Therapeutic Promise of Indolin-2-One Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and diverse therapeutic applications. This technical guide delves into the core aspects of indolin-2-one derivatives, focusing on their significant role as kinase inhibitors in oncology and beyond. We will explore their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the critical signaling pathways they modulate.
Introduction: The Versatility of the Indolin-2-One Core
The indolin-2-one core, a bicyclic aromatic heterocyclic organic compound, has proven to be a versatile template for the design of bioactive molecules.[1] Its ability to be readily functionalized at various positions allows for the fine-tuning of steric and electronic properties, leading to compounds with high affinity and selectivity for a range of biological targets. A significant breakthrough in the therapeutic application of this scaffold came with the discovery of its potent protein kinase inhibitory activity.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4]
Indolin-2-one derivatives have been successfully developed as multi-targeted receptor tyrosine kinase (RTK) inhibitors, interfering with key signaling pathways involved in tumor angiogenesis, proliferation, and survival.[4][5] Notable examples that have reached clinical use include Sunitinib and Nintedanib, which have demonstrated efficacy in the treatment of various solid tumors.[2][4] This guide will provide an in-depth look at the science behind these promising therapeutic agents.
Mechanism of Action: Targeting Key Signaling Pathways
The primary mechanism by which many indolin-2-one derivatives exert their therapeutic effect is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[6] This inhibition blocks the downstream signaling cascades that are essential for cancer cell growth and survival. The main targets of clinically relevant indolin-2-one derivatives are the receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[5][7][8]
VEGFR Signaling Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indolin-2-one derivatives effectively block this pathway by inhibiting VEGFRs, thereby cutting off the tumor's blood supply.
References
- 1. atcc.org [atcc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Novel 3,3-Disubstituted Indolin-2-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,3-disubstituted indolin-2-one scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel compounds based on this core structure. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The indolin-2-one core, a bicyclic aromatic structure, is a cornerstone in the design of pharmacologically active agents. The C3 position of this scaffold is particularly amenable to substitution, and the introduction of two substituents at this position gives rise to a class of compounds with a three-dimensional architecture that can effectively interact with a variety of biological targets. This guide focuses on the synthesis and multifaceted biological activities of these 3,3-disubstituted derivatives, highlighting their potential as therapeutic agents.
Synthesis of 3,3-Disubstituted Indolin-2-ones
The synthesis of 3,3-disubstituted indolin-2-ones can be achieved through various synthetic strategies. A common and efficient method is the one-pot condensation of isatin with indoles, often catalyzed by an acid or a metal salt.
Experimental Protocol: One-Pot Synthesis of 3,3-di(indolyl)indolin-2-ones
This protocol describes a general method for the synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole.[1]
-
Materials:
-
Isatin (1.0 mmol)
-
Indole (2.0 mmol)
-
Vanadyl sulfate (VOSO₄) (10 mol%)
-
Water (10 mL)
-
-
Procedure:
-
A mixture of isatin (1.0 mmol), indole (2.0 mmol), and VOSO₄ (10 mol%) in water (10 mL) is stirred at 70°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,3-di(indolyl)indolin-2-one.
-
Biological Activities and Quantitative Data
3,3-Disubstituted indolin-2-ones exhibit a wide array of biological activities, including but not limited to α-glucosidase inhibition, neuroprotection, and anti-inflammatory effects.
α-Glucosidase Inhibition
Certain 3,3-di(indolyl)indolin-2-ones have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.[2]
| Compound | Substitution Pattern | α-Glucosidase IC₅₀ (µM)[2] |
| 4a | Unsubstituted | 145.95 ± 0.46 |
| 4j | 5-Bromo, N-(2-fluorobenzyl) | 5.98 ± 0.11 |
| Acarbose | (Standard) | - |
Neuroprotective Activity
Several 3-substituted indolin-2-ones have demonstrated significant neuroprotective effects in various in vitro models of neuronal cell death.[3][4]
| Compound | Substitution Pattern | Neuronal Survival (%) at 5 µM[4] |
| 7 | 5-Iodo, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |
| 37 | 5-Chloro, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |
| 39 | 5-Fluoro, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |
| 45 | 5-Methyl, 3'-[(3',5'-dibromo-4'-hydroxyphenyl)methylene] | Potent neuroprotection |
Anti-inflammatory Activity
A number of 3-substituted indolin-2-one derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[5]
| Compound | Substitution Pattern | NO Inhibition IC₅₀ (µM)[5] |
| 3-(3-hydroxyphenyl)-indolin-2-one | 3-(3-hydroxyphenyl) | Potent |
Experimental Protocols for Biological Assays
α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the α-glucosidase inhibitory activity of test compounds using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[6][7]
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)
-
Test compounds and positive control (e.g., Acarbose) dissolved in DMSO
-
Phosphate buffer (e.g., 0.1 M, pH 6.9)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)
-
96-well microplate
-
-
Procedure:
-
Add 50 µL of the test compound solution (at various concentrations) to the wells of a 96-well microplate.
-
Add 100 µL of α-glucosidase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Western Blot Analysis of Akt, MAPK, and NF-κB Signaling Pathways
This protocol describes the general procedure for analyzing the phosphorylation status of key proteins in the Akt, MAPK, and NF-κB signaling pathways by Western blotting.[8][9][10][11]
-
Materials:
-
Cell lysates from cells treated with or without the test compound and/or a stimulant (e.g., LPS).
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, anti-phospho-p65, anti-total-p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
The biological effects of 3,3-disubstituted indolin-2-ones are often mediated through the modulation of specific intracellular signaling pathways.
Anti-inflammatory Signaling Pathway
Certain 3-substituted indolin-2-ones exert their anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Akt, MAPK, and NF-κB signaling pathways.[5]
Caption: Inhibition of Akt, MAPK, and NF-κB pathways by 3-substituted indolin-2-ones.
Experimental Workflow for Synthesis and Biological Evaluation
The discovery of novel 3,3-disubstituted indolin-2-ones follows a logical workflow from synthesis to biological characterization.
Caption: General workflow for the discovery of novel 3,3-disubstituted indolin-2-ones.
Conclusion
The 3,3-disubstituted indolin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds. The detailed protocols and compiled data serve as a valuable resource to accelerate further research and development in this promising area of medicinal chemistry. Future efforts in lead optimization and in vivo studies will be crucial in translating the potential of these compounds into clinically effective therapies.
References
- 1. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3,3-Dimethylindolin-2-one: A Technical Safety and Hazard Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for 3,3-Dimethylindolin-2-one (CAS No. 19155-24-9). The information herein is compiled from publicly available safety data sheets and chemical databases to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2]
GHS Classification
The following table summarizes the GHS hazard classification for this compound.
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Source: ECHA C&L Inventory[1]
Hazard Statements and Pictograms
The GHS classification corresponds to the following hazard statements and pictograms:
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Precautionary Measures and First Aid
A thorough understanding and implementation of precautionary measures are crucial when handling this compound. The following tables outline the recommended precautionary statements and first aid procedures.
Precautionary Statements
| Type | P-Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P319 | Get medical help if you feel unwell.[1] | |
| P330 | Rinse mouth.[1] | |
| P332+P317 | If skin irritation occurs: Get medical help.[1] | |
| P337+P317 | If eye irritation persists: Get medical help.[1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Toxicological Information
The primary route of acute toxicity for this compound is through ingestion.
Acute Toxicity
| Route | Species | Value |
| Oral | Rat | LD50: 1261 mg/kg |
Source: Material Safety Data Sheet
While a specific LD50 value is reported, detailed experimental protocols for this compound are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological assessments.
Standardized Experimental Protocols (OECD Guidelines)
The following are detailed methodologies for key toxicological experiments as per OECD guidelines. These represent the standard procedures that would be employed to assess the hazards of a substance like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
Objective: To determine the LD50 (median lethal dose) of a substance after a single oral administration.
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is based on the animal's body weight.
-
Dose Levels: A stepwise procedure is used with a small number of animals per step. Dosing starts at a level expected to be toxic. Depending on the outcome (survival or death), the dose for the next step is adjusted up or down.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
Objective: To determine the irritant or corrosive effects of a substance on the skin after a single application.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: The fur on the animal's back is clipped 24 hours before the test.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin and covered with a gauze patch.
-
Exposure: The patch is left in place for 4 hours.
-
Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
Objective: To determine the irritant or corrosive effects of a substance on the eye after a single instillation.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Pre-examination: Both eyes of the animal are examined before the test.
-
Instillation: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The severity of the eye reactions is scored using a standardized grading system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and hazard assessment. It is the responsibility of the user to conduct a thorough risk assessment and to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
An In-depth Technical Guide to 3,3-Dimethyl-1,3-dihydro-indol-2-one
IUPAC Name: 3,3-dimethyl-1H-indol-2-one Synonyms: 3,3-Dimethyloxindole, 3,3-Dimethylindolin-2-one, 3,3-Dimethyl-1,3-dihydro-2H-indol-2-one CAS Number: 19155-24-9 Molecular Formula: C₁₀H₁₁NO
Introduction
3,3-Dimethyl-1,3-dihydro-indol-2-one, commonly known as 3,3-dimethyloxindole, is a heterocyclic organic compound. It belongs to the oxindole family, which is characterized by a bicyclic structure composed of a fused benzene and a pyrrolidone ring. The oxindole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3][4] While 3,3-dimethyloxindole itself is not extensively studied for its direct pharmacological effects, it serves as a crucial building block and synthetic intermediate in the development of more complex, biologically active molecules.[5][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
The structural and electronic properties of 3,3-dimethyl-1,3-dihydro-indol-2-one have been characterized using various analytical techniques. Below is a summary of its key properties.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 161.20 g/mol | [8] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 299.2 °C at 760 mmHg | |
| Density | 1.078 g/cm³ | |
| Refractive Index | 1.536 | |
| XLogP3-AA | 1.7 | [8] |
Spectroscopic Data Summary
Detailed spectroscopic data for 3,3-dimethyl-1,3-dihydro-indol-2-one is available in public databases such as PubChem and SpectraBase.[8][9][10][11][12] The expected characteristic spectral features are summarized below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR | 6.8 - 7.4 | Aromatic protons (4H) exhibiting characteristic splitting patterns (doublets, triplets). |
| ~8.0 | N-H proton (1H), typically a broad singlet. | |
| ~1.3 | Two methyl groups (6H) appearing as a singlet. | |
| ¹³C NMR | ~180 | Carbonyl carbon (C=O). |
| 108 - 142 | Aromatic carbons (6C). | |
| ~45 | Quaternary carbon at the 3-position. | |
| ~25 | Methyl carbons. |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.[13][14][15][16][17]
2.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch |
| 3100 - 3000 | Aromatic C-H stretch |
| 3000 - 2850 | Aliphatic C-H stretch |
| ~1715 | C=O (carbonyl) stretch |
| 1600 - 1450 | Aromatic C=C stretch |
Note: The carbonyl stretch is a strong, characteristic absorption for this molecule.[18][19][20]
2.2.3. Mass Spectrometry (MS)
| m/z | Interpretation |
| 161 | [M]⁺, Molecular ion peak |
| 146 | [M - CH₃]⁺, Loss of a methyl group |
| 118 | [M - C₃H₇]⁺ or subsequent fragmentation |
Note: The fragmentation pattern is indicative of the stable indole core and the loss of the gem-dimethyl groups.[16][21]
Synthesis and Experimental Protocols
General Synthetic Workflow
A common approach to synthesizing 3,3-disubstituted oxindoles involves the intramolecular cyclization of an appropriate N-aryl amide precursor.
Representative Experimental Protocol (Adapted)
This protocol is an adaptation of known palladium-catalyzed carbonylative cyclization reactions for the synthesis of oxindoles.
Step 1: Synthesis of N-(2-methylallyl)-2-bromoaniline
-
To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add 2-methylallyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-methylallyl)-2-bromoaniline.
Step 2: Carbonylative Cyclization to 3,3-Dimethyl-1,3-dihydro-indol-2-one
-
In a pressure vessel, dissolve N-(2-methylallyl)-2-bromoaniline (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like dppf (0.1 eq) in a solvent like toluene.
-
Add a base, for example, triethylamine (2.0 eq).
-
Pressurize the vessel with carbon monoxide (CO) gas to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to 100-120 °C and stir for 24 hours.
-
After cooling and carefully venting the CO gas, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 3,3-dimethyl-1,3-dihydro-indol-2-one.
Role in Drug Discovery and Development
Direct biological activity data for 3,3-dimethyl-1,3-dihydro-indol-2-one is scarce in the scientific literature. Its primary significance for drug development professionals lies in its role as a versatile synthetic intermediate.
The oxindole core is a key pharmacophore in a multitude of biologically active compounds. By functionalizing the 3-position, as well as the aromatic ring and the nitrogen atom, a diverse library of molecules can be generated. For instance, the synthesis of 3,3-di(indolyl)indolin-2-ones, which show activities such as α-glucosidase inhibition, anticancer, and antimicrobial effects, often starts from an oxindole precursor.[24][25][26]
The gem-dimethyl substitution at the 3-position provides steric bulk and conformational rigidity, which can be advantageous in designing selective inhibitors for various protein targets. This substitution prevents enolization and provides a stable scaffold for further chemical modifications.
Due to the absence of specific, well-defined signaling pathway modulation by 3,3-dimethyl-1,3-dihydro-indol-2-one itself in the reviewed literature, a signaling pathway diagram cannot be provided at this time. Its utility is primarily demonstrated through the biological activities of the complex molecules derived from it.
Conclusion
3,3-Dimethyl-1,3-dihydro-indol-2-one is a valuable chemical entity for researchers and scientists in the field of medicinal chemistry and drug development. While it may not possess significant intrinsic biological activity, its stable and conformationally defined structure makes it an excellent starting point for the synthesis of novel therapeutic agents. The comprehensive physicochemical and spectroscopic data, along with the outlined synthetic strategies, provide a solid foundation for its use in the design and synthesis of next-generation pharmaceuticals based on the privileged oxindole scaffold.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 8. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. modgraph.co.uk [modgraph.co.uk]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. chem.washington.edu [chem.washington.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. gelest.com [gelest.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. rsc.org [rsc.org]
- 23. beilstein-journals.org [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Review of 3,3-Dimethylindolin-2-one and its analogs in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 3,3-Disubstituted Indolin-2-ones
The indolin-2-one scaffold, particularly when substituted at the C3 position, represents a privileged core in medicinal chemistry. The geminal disubstitution at the C3 position, as seen in 3,3-dimethylindolin-2-one and its analogs, creates a quaternary stereocenter that imparts distinct conformational rigidity and three-dimensional character to the molecules. This structural feature has been exploited to develop a diverse array of therapeutic agents with a broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. This guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this important class of compounds.
General Synthesis Strategies
The construction of the 3,3-disubstituted indolin-2-one core is a key step in the synthesis of its analogs. A common and efficient method involves a one-pot condensation reaction. For instance, the synthesis of 3,3-di(indolyl)indolin-2-ones can be achieved through the condensation of isatin with indole in an aqueous medium, catalyzed by vanadyl sulfate (VOSO4), which is noted as a green and high-yielding protocol.[1] Another prevalent strategy for creating 3-substituted derivatives is the Knoevenagel condensation of an appropriate oxindole with an aromatic aldehyde, followed by a reduction step, often using palladium-mediated hydrogenation or a hydride reducing agent.[2][3] More advanced catalytic methods, including those using palladium, nickel, or gold, have also been developed to facilitate the construction of these complex scaffolds.[4][5]
Below is a generalized workflow for the synthesis and evaluation of indolin-2-one analogs.
Caption: Generalized workflow for the development of indolin-2-one analogs.
Anticancer Activity
The indolin-2-one core is a prominent feature in many anticancer agents. Analogs have been shown to inhibit various targets, including receptor tyrosine kinases (RTKs), thioredoxin reductase (TrxR), and fundamental cellular processes like translation initiation.
Thioredoxin Reductase (TrxR) Inhibition
Certain 3-(2-oxoethylidene)indolin-2-one analogs function as potent inhibitors of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance and often overexpressed in cancer cells.[6] These compounds typically contain a Michael acceptor moiety that can covalently bind to the selenocysteine residue in the active site of TrxR.[6] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), triggering oxidative stress and activating apoptotic signaling pathways.[6]
The signaling cascade initiated by TrxR inhibition is depicted below.
Caption: Signaling pathway following TrxR inhibition by indolin-2-one analogs.
Inhibition of Translation Initiation
A series of 3,3-diphenyl-1,3-dihydro-indol-2-ones has been identified as inhibitors of protein biosynthesis.[7] Their mechanism involves the partial depletion of intracellular calcium from the endoplasmic reticulum, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[7] Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, thus halting cell proliferation.[7]
Multi-Targeted Anticancer Activity
Many indolin-2-one derivatives exhibit broad-spectrum antiproliferative activity against various cancer cell lines.[8][9] Their mechanisms are often multifactorial, including the induction of apoptosis through the modulation of Bax and Bcl-2 proteins and the activation of caspases 3 and 9.[10] Some analogs also show inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[11][12]
| Compound Class | Target/Cell Line | Activity (GI50 / IC50) | Reference |
| 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-ones | A549 Lung Cancer | 190 nM | [13] |
| LOX IMVI Melanoma | 750 nM | [13] | |
| Leukemia Panel (CCRF-CEM) | 2 - 5 µM | [13] | |
| 3-(2-oxoethylidene)indolin-2-one analogs | HCT 116 Colorectal | Strong Cytotoxicity | [6] |
| MCF-7 Breast | Strong Cytotoxicity | [6] | |
| 3-substituted-indolin-2-ones with chloropyrrole | A549 Lung Cancer | 0.32 µM | [11] |
| [(3-indolylmethylene)hydrazono]indolin-2-ones | MCF-7 Breast Cancer | 1.04 µM | [10] |
α-Glucosidase Inhibition (Antidiabetic Activity)
A notable application of 3,3-di(indolyl)indolin-2-ones is in the management of diabetes. These compounds have been identified as potent inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the gut.[14][15] By inhibiting this enzyme, these analogs can delay carbohydrate digestion and lower postprandial blood glucose levels.
Structure-activity relationship (SAR) studies have shown that substitutions on the indole and isatin moieties significantly influence inhibitory potency. For example, a compound bearing a 2-fluorobenzyl group on the indole ring was found to be the most active in one study, with an IC50 value of 5.98 µM.[14][15]
| Compound Series | Activity Range (IC50) | Most Potent Compound (IC50) | Reference |
| 3,3-di(indolyl)indolin-2-ones (4a-4n) | 5.98 ± 0.11 to 145.95 ± 0.46 µM | 5.98 ± 0.11 µM (Compound 4j) | [14][15] |
Anti-Inflammatory Activity
Derivatives of 3-substituted-indolin-2-one have also been investigated for their anti-inflammatory properties.[16] Certain analogs have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17] The mechanism for this activity involves the suppression of key inflammatory signaling pathways, including Akt, MAPK, and NF-κB.[16]
Caption: Inhibition of inflammatory pathways by an indolin-2-one analog.
Experimental Protocols
General Synthesis of 3,3-di(indolyl)indolin-2-ones
This protocol is generalized from the VOSO4-catalyzed method.[1]
-
Reaction Setup: To a round-bottom flask, add isatin (1.0 mmol), indole (2.2 mmol), and VOSO4 (10 mol%) in water (10 mL).
-
Reaction Condition: Stir the reaction mixture at 70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with water and then with a cold ethanol-water mixture to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on standard enzymatic assays.[14][15]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure: In a 96-well plate, add 20 µL of the test compound solution (at various concentrations) to 100 µL of the α-glucosidase solution. Incubate the plate at 37 °C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for another 20 minutes.
-
Stop Reaction: Stop the reaction by adding 80 µL of sodium carbonate (Na2CO3) solution (0.2 M).
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader. Acarbose is typically used as a positive control.
-
Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Cell Viability (Anticancer) Assay
This is a general protocol for determining the cytotoxicity of compounds using an MTT or similar assay.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
References
- 1. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death [jstage.jst.go.jp]
- 3. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Oxindole synthesis [organic-chemistry.org]
- 5. Oxindole synthesis [organic-chemistry.org]
- 6. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3-diaryl-1,3-dihydroindol-2-ones as antiproliferatives mediated by translation initiation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3-Dimethylindolin-2-one from Isatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-level protocol for a proposed multi-step synthesis of 3,3-dimethylindolin-2-one, a valuable scaffold in medicinal chemistry, starting from isatin. As a direct, one-pot conversion is not well-documented in peer-reviewed literature, this application note outlines a rational and feasible three-step synthetic pathway. The proposed route involves an initial Grignard reaction to introduce the first methyl group and a hydroxyl moiety, followed by a Barton-McCombie deoxygenation to yield 3-methylindolin-2-one, and culminating in a final methylation step to achieve the desired gem-dimethyl substitution at the C3 position. This protocol includes detailed experimental procedures, characterization data for the final product, and visual aids to illustrate the chemical pathway and experimental workflow.
Introduction
The oxindole scaffold, and specifically 3,3-disubstituted-2-oxindoles, are privileged structures in drug discovery, exhibiting a wide range of biological activities. The gem-dimethyl substitution at the C3 position can impart significant conformational constraints and metabolic stability to potential drug candidates. While various methods exist for the synthesis of substituted oxindoles, a direct and high-yielding synthesis of this compound from the readily available starting material, isatin, is not straightforward. This document outlines a proposed three-step synthesis designed to be a reliable method for obtaining this key chemical entity.
Proposed Synthetic Pathway
The synthesis of this compound from isatin is proposed to proceed via the following three steps:
-
Step 1: Synthesis of 3-hydroxy-3-methylindolin-2-one. A nucleophilic addition of a methyl group to the C3-carbonyl of isatin using methylmagnesium bromide (a Grignard reagent).
-
Step 2: Synthesis of 3-methylindolin-2-one. A deoxygenation of the tertiary alcohol of 3-hydroxy-3-methylindolin-2-one. The Barton-McCombie deoxygenation is a suitable and widely used method for such transformations.
-
Step 3: Synthesis of this compound. A second methylation at the C3 position of 3-methylindolin-2-one via enolate formation followed by reaction with methyl iodide.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 3-hydroxy-3-methylindolin-2-one
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isatin (1.0 eq). Dissolve the isatin in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-hydroxy-3-methylindolin-2-one as a solid.
Step 2: Synthesis of 3-methylindolin-2-one (via Barton-McCombie Deoxygenation)
This is a two-part procedure: formation of the thiocarbonyl derivative followed by radical deoxygenation.
Part A: Formation of the Thiocarbonyl Derivative (Thionoformate)
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxy-3-methylindolin-2-one (1.0 eq) in anhydrous pyridine.
-
Acylation: Add phenyl chlorothionoformate (1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x). Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The crude product is typically used in the next step without further purification.
Part B: Radical Deoxygenation
-
Reaction Setup: Dissolve the crude thiocarbonyl derivative from Part A in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Radical Reaction: Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux: Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield 3-methylindolin-2-one.
Step 3: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 3-methylindolin-2-one (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Experimental Workflow Visualization
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Estimated Yield (%) |
| 1 | Grignard Reaction | Isatin | 3-hydroxy-3-methylindolin-2-one | CH₃MgBr, THF | 75-85 |
| 2 | Barton-McCombie | 3-hydroxy-3-methylindolin-2-one | 3-methylindolin-2-one | 1. PhCSCl, Pyridine2. Bu₃SnH, AIBN, Toluene | 60-70 |
| 3 | Methylation | 3-methylindolin-2-one | This compound | NaH, CH₃I, THF | 80-90 |
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 7.25-7.21 (m, 2H, Ar-H), 7.08-7.04 (m, 1H, Ar-H), 6.87 (d, J=7.5 Hz, 1H, Ar-H), 8.10 (br s, 1H, NH), 1.35 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 182.5, 140.9, 134.8, 127.9, 122.5, 122.1, 109.5, 45.2, 24.8.
-
IR (KBr, cm⁻¹): 3200 (N-H), 1710 (C=O), 1615, 1470.
-
Mass Spectrometry (EI): m/z (%) 161 (M⁺), 146, 118.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Tributyltin hydride and its byproducts are toxic; handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
-
Methyl iodide is a carcinogen and should be handled with caution.
Conclusion
This application note provides a comprehensive, albeit proposed, synthetic route for the preparation of this compound from isatin. The described three-step sequence employs well-established organic transformations and offers a logical pathway for researchers to obtain this valuable compound for applications in drug discovery and development. It is recommended that each step be optimized for scale and specific laboratory conditions.
One-Pot Synthesis of 3,3-di(indolyl)indolin-2-ones: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 3,3-di(indolyl)indolin-2-ones, a class of compounds with significant biological and medicinal applications.[1][2] The synthesis involves the acid-catalyzed electrophilic substitution reaction of isatin with two equivalents of indole.[3] This application note outlines various catalytic systems, summarizes key quantitative data, and provides a standardized experimental procedure to facilitate the replication and adaptation of this synthesis in a laboratory setting.
Introduction
3,3-di(indolyl)indolin-2-ones, also known as trisindolines, are heterocyclic compounds characterized by an isatin core substituted with two indole moieties at the C-3 position.[3][4] These molecules have garnered considerable attention from the scientific community due to their diverse pharmacological activities. The synthesis of these compounds is typically achieved through a one-pot reaction between isatins and indoles, facilitated by a catalyst.[4] A variety of catalysts have been successfully employed, including Brønsted acids, Lewis acids, solid-supported acids, and nanocatalysts, often under environmentally friendly "green" conditions.[4][5][6] The efficiency of the synthesis, in terms of reaction time and product yield, is highly dependent on the choice of catalyst, solvent, and reaction temperature.[1][2]
Reaction Mechanism and Workflow
The generally accepted mechanism for the formation of 3,3-di(indolyl)indolin-2-ones proceeds through an acid-catalyzed reaction. The catalyst activates the carbonyl group at the C-3 position of isatin, making it more electrophilic. This is followed by a nucleophilic attack from the C-3 position of an indole molecule. The resulting intermediate then undergoes dehydration and a subsequent attack by a second indole molecule to yield the final product.[3]
Caption: Workflow for the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various reported one-pot synthesis protocols for 3,3-di(indolyl)indolin-2-ones, highlighting the impact of different catalysts and conditions on reaction outcomes.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| VOSO₄ | 10 mol% | Water | 70 | 15-45 min | 85-96 | [5] |
| Iron Nanocatalyst | Not specified | Not specified | Not specified | Short | High | [1][2] |
| Taurine | 10 mol% | Water | 50 | 20 h | 80 | [7] |
| p-Toluenesulfonic acid | 14.7g per 100g indole | Water/Ethanol | 40-50 | 3 h | 94.1 | [8] |
| Salicylic Acid | 15 mol% | Not specified | Room Temp | Not specified | Good to High | [9] |
| Amberlyst 15 | Not specified | Water | Not specified | Not specified | Not specified | [10] |
| SBA-Pr-SO₃H | Not specified | Not specified | Mild | Short | Excellent | [4] |
| Nano-Magnesium Aluminate | Not specified | Ethanol | Reflux | Not specified | High | [4] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methodologies for the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones. Researchers may need to optimize conditions based on the specific substrates and catalyst used.
Materials:
-
Isatin (1.0 mmol)
-
Indole (2.0 mmol)
-
Catalyst (e.g., VOSO₄, 10 mol%)
-
Solvent (e.g., Water, 10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Ethanol (for recrystallization)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add isatin (1.0 mmol), indole (2.0 mmol), the selected catalyst (e.g., VOSO₄, 0.1 mmol), and the solvent (e.g., water, 10 mL).
-
Reaction: Place the flask on a magnetic stirrer hotplate and stir the mixture at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 3,3-di(indolyl)indolin-2-one.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Caption: Proposed mechanism for the acid-catalyzed synthesis of 3,3-di(indolyl)indolin-2-ones.
Conclusion
The one-pot synthesis of 3,3-di(indolyl)indolin-2-ones is a versatile and efficient method for producing a class of compounds with significant therapeutic potential. The choice of catalyst and reaction conditions plays a crucial role in determining the efficiency of the synthesis. This document provides researchers with a comprehensive overview of various protocols, comparative data, and a detailed experimental procedure to guide their synthetic efforts in the laboratory. The use of green catalysts and solvents is encouraged to align with the principles of sustainable chemistry.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN110256325B - Process method for synthesizing 3,3' -diindolylmethane - Google Patents [patents.google.com]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,3-Dimethylindolin-2-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylindolin-2-one, also known as 3,3-dimethyloxindole, is a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry. The presence of the gem-dimethyl group at the C3 position blocks metabolic oxidation at this site, enhancing the pharmacokinetic profile of its derivatives. This structural feature also directs synthetic modifications primarily to the N1-position and the aromatic ring, making it a predictable and versatile building block for the construction of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives with therapeutic potential.
Key Synthetic Applications
The reactivity of this compound is centered around two primary sites: the nucleophilic nitrogen of the lactam and the electron-rich aromatic ring. This allows for a range of synthetic transformations, including N-alkylation, N-arylation, and electrophilic aromatic substitution, to generate a library of substituted indolin-2-one derivatives.
N-Alkylation and N-Arylation: Access to N-Substituted Derivatives
The nitrogen atom of the indolin-2-one core can be readily functionalized with various alkyl and aryl groups. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting compounds.
General Workflow for N-Functionalization:
Caption: General workflow for the N-alkylation and N-arylation of this compound.
Synthesis of Biologically Active Compounds
Derivatives of this compound have shown a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.
Certain derivatives of the parent indolin-2-one scaffold, such as 3,3-di(indolyl)indolin-2-ones, have been identified as potent α-glucosidase inhibitors, making them promising candidates for the development of anti-diabetic agents.[1][2] Molecular docking studies have shown that these compounds can bind effectively to the active site of the α-glucosidase enzyme.[2]
Inhibition of α-Glucosidase Signaling Pathway:
Caption: Inhibition of α-glucosidase by 3,3-di(indolyl)indolin-2-one derivatives prevents the breakdown of complex carbohydrates into glucose.
Substituted indolin-2-ones have been investigated for their anti-inflammatory properties. For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This inhibition is mediated through the suppression of the Akt, MAPK, and NF-κB signaling pathways.[3][4]
Inhibition of Inflammatory Signaling Pathways:
Caption: 3-Substituted indolin-2-one derivatives can inhibit LPS-induced inflammation by blocking Akt, MAPK, and NF-κB signaling pathways.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated-3,3-dimethylindolin-2-one.
Protocol 2: Synthesis of 3,3-di(indolyl)indolin-2-ones (from Isatin)
This protocol describes a one-pot synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole, which are structurally related to this compound and highlight the synthesis of a key pharmacophore.[5]
Materials:
-
Isatin
-
Indole
-
Vanadyl sulfate (VOSO4)
-
Water
Procedure:
-
To a mixture of isatin (1.0 mmol) and indole (2.0 mmol) in water (5 mL), add VOSO4 (10 mol%).
-
Stir the reaction mixture at 70 °C for the time required to complete the reaction (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and dry to obtain the crude 3,3-di(indolyl)indolin-2-one.
-
Recrystallize the crude product from ethanol to afford the pure product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various indolin-2-one derivatives.
Table 1: N-Alkylation of Indole Derivatives
| Entry | Indole Derivative | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 3-Methylindole | Formaldehyde/Piperidine | - | Ethanol | 4-6 | 64 | [6] |
| 2 | 3-Methylindole | Formaldehyde/Piperazine | - | Ethanol | 4-6 | 47 |[6] |
Table 2: Synthesis of 3,3-di(indolyl)indolin-2-ones | Entry | Isatin Derivative | Indole Derivative | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Isatin | Indole | VOSO4 (10 mol%) | Water | 70 | 30 min | 95 |[5] | | 2 | 5-Nitroisatin | Indole | VOSO4 (10 mol%) | Water | 70 | 45 min | 92 |[5] | | 3 | 5-Chloroisatin | Indole | VOSO4 (10 mol%) | Water | 70 | 40 min | 94 |[5] |
Table 3: Biological Activity of Indolin-2-one Derivatives
| Compound | Biological Target | Activity (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| 3,3-di(indolyl)indolin-2-one derivative (4j) | α-Glucosidase | 5.98 ± 0.11 µM | - | [2] |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production | ~20 µM | RAW264.7 | [3] |
| [(3-indolylmethylene)hydrazono]indolin-2-one (6n) | Proliferation | 1.04 µM | MCF-7 |[7] |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of medicinally relevant compounds. Its unique structural features allow for predictable and efficient functionalization, leading to a wide range of derivatives with potent biological activities. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important heterocyclic scaffold in their synthetic and therapeutic endeavors. Further exploration into the functionalization of the aromatic ring and the development of novel multicomponent reactions involving this compound will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeditepejhs.org [yeditepejhs.org]
- 7. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,3-Dimethylindolin-2-one Derivatives in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold, particularly 3-substituted derivatives, represents a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors developed for cancer therapy.[1] This document provides a comprehensive overview of the application of these compounds in anticancer drug discovery, including their mechanism of action, quantitative activity data, and detailed experimental protocols for their evaluation.
Introduction to 3-Substituted Indolin-2-ones in Oncology
The pioneering success of Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), has solidified the importance of the indolin-2-one scaffold in cancer therapeutics.[1] These compounds typically function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.[2] The core structure of indolin-2-one serves as a foundational backbone, with substitutions at the C-3 position being crucial for modulating their antiangiogenic and anticancer activities.[1]
Mechanism of Action: Targeting Angiogenesis through Kinase Inhibition
A primary mechanism by which 3-substituted indolin-2-one derivatives exert their anticancer effects is through the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR. Specifically, VEGFR-2 is a major target for many indolin-2-one-based drugs.[3] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, these small molecules prevent receptor autophosphorylation and the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3]
dot
Caption: VEGFR-2 signaling pathway and its inhibition by 3-substituted indolin-2-one derivatives.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of novel 3-substituted indolin-2-one derivatives is commonly assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency. Below are tables summarizing the IC50 values for representative compounds from various studies.
Table 1: IC50 Values (µM) of Indolin-2-one Derivatives Against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | HepG2 (Liver) | BGC-823 (Gastric) | NCI-H1650 (Lung) | A2780 (Ovarian) | MDA-MB-231 (Breast) | Reference |
| 1c | 0.89 | 2.61 | 2.53 | 3.37 | 2.59 | 1.83 | [1] |
| 1h | 0.98 | 3.25 | 3.17 | 4.12 | 3.15 | Not Reported | [1] |
| 2c | 2.31 | 4.56 | 4.21 | 5.18 | 4.33 | 2.17 | [1] |
| IM (Indirubin-3'-monoxime) | >40 | >40 | >40 | >40 | >40 | >40 | [1] |
Table 2: IC50 Values (µM) of Additional Indolin-2-one Derivatives
| Compound | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| 9 | 2.53 | 7.54 | [4] |
| 20 | 3.08 | 5.28 | [4] |
| Indirubin | 6.92 | 6.12 | [4] |
| 5b | 8.81 | 4.62 | [3] |
| 10g | 1.42 | 1.15 | [3] |
| 17a | 1.13 | 0.74 | [3] |
| Sunitinib | 2.23 | 4.77 | [3] |
Table 3: VEGFR-2 Kinase Inhibitory Activity (IC50)
| Compound | VEGFR-2 IC50 (µM) | Reference |
| 5b | 0.160 | [3] |
| 10g | 0.087 | [3] |
| 17a | 0.078 | [3] |
| Sunitinib | 0.139 | [3] |
| 9 | 0.056 | [4] |
| 20 | Not Reported | [4] |
| Sorafenib | 0.063 | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful evaluation of novel anticancer compounds. The following protocols outline key experiments for the characterization of 3-substituted indolin-2-one derivatives.
Protocol 1: General Synthesis of 3-Substituted Indolin-2-one Derivatives
A common synthetic route to 3-substituted indolin-2-ones involves the Knoevenagel condensation of a substituted isatin (or indolin-2-one) with an appropriate aldehyde or ketone.[5]
Materials:
-
Substituted 5-fluoroindolin-2-one
-
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 5-fluoroindolin-2-one (1 equivalent) in ethanol, add 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.1-1.5 equivalents).[5]
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 50-100°C) and stir for 4-6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 3-substituted indolin-2-one.
Note: This is a generalized procedure. Specific reaction conditions, such as temperature, time, and purification methods, may need to be optimized for different substrates.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound, the VEGFR-2 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) of cancer cells after treatment with a test compound.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and then stain them with the PI staining solution in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of a test compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations: Workflows and Relationships
Drug Discovery and Development Workflow
The process of bringing a new anticancer drug from the laboratory to the clinic is a long and complex endeavor. The following diagram illustrates a typical workflow for the discovery and preclinical development of 3-substituted indolin-2-one derivatives.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]
Application Notes and Protocols: 3,3-Disubstituted Indolin-2-One Derivatives as Potent α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase, a key enzyme in carbohydrate metabolism, plays a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a well-established therapeutic strategy for the management of type 2 diabetes mellitus, as it can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. In the quest for novel and effective α-glucosidase inhibitors, 3,3-disubstituted indolin-2-one derivatives have emerged as a promising class of compounds. This application note provides a comprehensive overview of the synthesis, in vitro evaluation, and structure-activity relationship of these derivatives, with a particular focus on 3,3-di(indolyl)indolin-2-ones, for which significant inhibitory activity has been reported. While the specific focus is on the di(indolyl) analogs due to the availability of public data, the methodologies presented are broadly applicable to other 3,3-disubstituted indolin-2-one derivatives.
Data Presentation: α-Glucosidase Inhibitory Activity
The inhibitory potential of various 3,3-di(indolyl)indolin-2-one derivatives against α-glucosidase has been evaluated and is summarized below. The data, presented in terms of IC50 values and percentage inhibition, highlights the structure-activity relationships (SAR) within this class of compounds.
| Compound ID | Substituents on Indolin-2-one Ring | Substituents on Indole Ring | α-Glucosidase % Inhibition (at 50 µg/mL) | IC50 (µM) | Reference |
| 1a | H | H | 16 ± 6 | 145.95 ± 0.46 | [1][2] |
| 1b | H | 1-methyl | 37 ± 11 | - | [1] |
| 1c | H | 1-ethyl | 73 ± 6 | - | [1] |
| 1d | 1-methyl | H | 86 ± 7 | - | [1] |
| 1e | 1-ethyl | H | 50 ± 11 | - | [1] |
| 1f | 5-bromo | H | - | - | [1] |
| 1i | 5-nitro | H | 67 ± 13 | - | [1] |
| 1n | 1-benzyl, 5-nitro | H | 94 ± 3 | - | [1] |
| 4j | - | N-(2-fluorobenzyl) | - | 5.98 ± 0.11 | [2][3] |
| Acarbose | (Standard) | - | 19 ± 5 | - | [1] |
Experimental Protocols
General Synthesis of 3,3-Di(indolyl)indolin-2-one Derivatives
This protocol outlines a general and efficient method for the synthesis of 3,3-di(indolyl)indolin-2-one derivatives.[1]
Materials:
-
Isatin or substituted isatin
-
Indole or substituted indole
-
Methanol (MeOH)
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) or Sulfuric acid (H₂SO₄)
-
Ice-cold water
Procedure:
-
Dissolve the isatin derivative (1 equivalent) and the indole derivative (2 equivalents) in methanol.
-
Add a catalytic amount of BF₃·OEt₂ or H₂SO₄ to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with an excess of cold water to remove any remaining catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 3,3-di(indolyl)indolin-2-one derivative.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the α-glucosidase inhibitory activity of the synthesized compounds using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (acarbose) in the appropriate buffer.
-
In a 96-well microplate, add a specific volume of the test compound solution or positive control.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution to each well. The addition of the basic solution will develop a yellow color due to the formation of p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where:
-
Abscontrol is the absorbance of the control (enzyme + substrate without inhibitor).
-
Abssample is the absorbance of the reaction with the test compound.
-
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Synthetic workflow for 3,3-di(indolyl)indolin-2-one derivatives.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Conceptual diagram of α-glucosidase inhibition.
References
- 1. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 3,3-Dimethylindolin-2-one
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of oxindole scaffolds is a crucial transformation in medicinal chemistry, as the introduction of substituents on the nitrogen atom can significantly modulate the biological activity of the resulting compounds. 3,3-Dimethylindolin-2-one is an important building block in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the N-alkylation of this compound, utilizing a robust and widely applicable method involving phase transfer catalysis. This method offers high yields, mild reaction conditions, and operational simplicity, making it suitable for drug discovery and development settings.
Experimental Protocols
General Protocol for N-alkylation using Phase Transfer Catalysis
This protocol is adapted from established methods for the N-alkylation of oxindoles and is optimized for this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition: Add a suitable solvent such as toluene or DMF to the flask.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated this compound.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of oxindole derivatives based on literature precedents. These conditions are expected to be applicable to this compound.
| Entry | Alkyl Halide | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | TBAB | DMF | 60 | 24 | ~65 |
| 2 | Methyl Iodide | NaOH | None | DMF | RT | 12 | Good |
| 3 | Butyl Bromide | K₂CO₃ | KI (cat.) | DMF | 60 | 24 | ~62 |
| 4 | Cyclohexylmethyl Bromide | K₂CO₃ | KI (cat.) | DMF | 60 | 24 | ~67 |
Yields are based on analogous reactions with oxindole and may vary for this compound.[1]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway Analogy: A Logical Relationship Diagram
While there isn't a biological "signaling pathway" for this chemical reaction, the following diagram illustrates the logical progression and key components leading to the final product, analogous to a signaling cascade.
Caption: Logical flow of the N-alkylation reaction.
References
Synthesis of Spirocyclic Oxindoles from 3,3-Dimethylindolin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic oxindoles, a class of compounds of significant interest in medicinal chemistry and drug discovery, using 3,3-Dimethylindolin-2-one as a key starting material. The protocols focus on a multi-component reaction strategy, a highly efficient method for generating molecular complexity from simple precursors in a single step. This approach allows for the creation of a diverse library of spirooxindole derivatives.
Introduction
Spirooxindoles are a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional architecture of the spirocyclic system, where two rings share a single carbon atom, provides a rigid framework that can effectively interact with biological targets. The synthesis of these complex structures is a significant area of research in organic chemistry.
While many synthetic routes to spirooxindoles start from isatins, this document focuses on the utility of this compound as a versatile building block. The presence of the gem-dimethyl group at the C3 position offers steric hindrance that can influence the stereochemical outcome of reactions and provides a stable core for the construction of various spirocyclic systems.
This application note details a one-pot, three-component reaction for the synthesis of spiro[indoline-3,4'-pyran] derivatives from this compound, aromatic aldehydes, and malononitrile. This domino Knoevenagel condensation/Michael addition/cyclization sequence offers an efficient and atom-economical route to highly functionalized spirooxindoles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2'-Amino-3',3-dimethyl-2-oxo-5'-(phenyl)spiro[indoline-3,4'-pyran]-3'-carbonitrile Derivatives
This protocol describes a multicomponent reaction for the synthesis of spiro[indoline-3,4'-pyran] derivatives. The reaction proceeds via an initial Knoevenagel condensation between this compound and an aromatic aldehyde, followed by a Michael addition of malononitrile and subsequent intramolecular cyclization.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol, ~2 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure spirooxindole derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the results for the synthesis of various spiro[indoline-3,4'-pyran] derivatives using the protocol described above.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2'-Amino-3',3-dimethyl-2-oxo-5'-(phenyl)spiro[indoline-3,4'-pyran]-3'-carbonitrile | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2'-Amino-5'-(4-chlorophenyl)-3',3-dimethyl-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2'-Amino-5'-(4-methoxyphenyl)-3',3-dimethyl-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile | 2 | 94 |
| 4 | 4-Nitrobenzaldehyde | 2'-Amino-3',3-dimethyl-5'-(4-nitrophenyl)-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile | 3.5 | 90 |
Visualizations
Logical Workflow for Spirooxindole Synthesis
The following diagram illustrates the logical workflow of the one-pot, three-component synthesis of spiro[indoline-3,4'-pyran] derivatives.
Caption: Workflow for the three-component synthesis of spirooxindoles.
Proposed Reaction Pathway
The diagram below outlines the proposed mechanistic pathway for the formation of the spiro[indoline-3,4'-pyran] core.
Caption: Proposed mechanistic pathway for spirooxindole formation.
Conclusion
The described multicomponent reaction provides an efficient and versatile method for the synthesis of spiro[indoline-3,4'-pyran] derivatives from this compound. The operational simplicity, high yields, and the ability to generate a diverse range of products by varying the aromatic aldehyde component make this protocol highly valuable for researchers in medicinal chemistry and drug development. The generated spirooxindole library can be further screened for various biological activities, contributing to the discovery of new therapeutic agents.
Application Notes and Protocols: The Role of 3,3-Dimethylindolin-2-one in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylindolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous kinase inhibitors. Its rigid bicyclic system, featuring a lactam moiety, provides a versatile template for designing molecules that can effectively target the ATP-binding site of various kinases. The gem-dimethyl substitution at the C3 position offers steric hindrance that can enhance binding affinity and selectivity for specific kinase targets. This document provides detailed application notes and experimental protocols for the synthesis and application of this compound-based kinase inhibitors, with a focus on derivatives that have shown significant therapeutic potential.
Overview of this compound in Kinase Inhibition
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The indolin-2-one core is a key pharmacophore in a variety of kinase inhibitors, acting as a competitive inhibitor for ATP binding to the enzyme's catalytic pocket.[2] Notably, this scaffold is present in the FDA-approved multi-targeted tyrosine kinase inhibitor, Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4] Another prominent example is SU6668, a potent anti-angiogenic and antitumor agent.[5] The versatility of the indolin-2-one scaffold allows for substitutions at the C3 position, which significantly influences the inhibitory activity and selectivity against various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5]
Key Kinase Targets and Signaling Pathways
Derivatives of this compound have been shown to inhibit several key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. The primary targets include:
-
VEGFRs: Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
PDGFRs: Play a significant role in cell growth, proliferation, and differentiation.[5]
-
FGFRs: Involved in cell proliferation, migration, and survival.[5][6]
-
Aurora Kinases: A family of serine/threonine kinases that are key regulators of cell division.[7][8]
The inhibition of these kinases disrupts downstream signaling cascades, leading to reduced tumor growth and angiogenesis.
Figure 1: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by this compound derivatives.
Quantitative Data on Kinase Inhibition
The following table summarizes the inhibitory activities of representative this compound derivatives against various kinases.
| Compound Name | Target Kinase | IC50 / Ki | Reference |
| SU6668 | PDGFRβ | IC50 = 0.06 µM | [9] |
| VEGFR2 | IC50 = 2.4 µM | [9] | |
| FGFR1 | IC50 = 3.0 µM | [9] | |
| Flt-1 | Ki = 2.1 µM | [10] | |
| Aurora Kinase B | IC50 = 35 nM | [9] | |
| Aurora Kinase C | IC50 = 210 nM | [9] | |
| Sunitinib | VEGFR1, 2, 3 | Strong Inhibitory Activity | [11] |
| PDGFRα, β | Strong Inhibitory Activity | [11] | |
| KIT | Strong Inhibitory Activity | [11] | |
| FLT3 | Strong Inhibitory Activity | [11] | |
| RET | Strong Inhibitory Activity | [11] | |
| AK34 | Aurora Kinase A | IC50 = 1.68 µM, KD = 216 nM | [7] |
Experimental Protocols
General Synthesis of 3-Substituted Indolin-2-one Derivatives
The most common method for synthesizing 3-substituted indolin-2-one kinase inhibitors is the Knoevenagel condensation of an appropriate indolin-2-one with a substituted aldehyde.[7]
Figure 2: General workflow for the synthesis of 3-substituted indolin-2-one derivatives.
Protocol 1: Synthesis of (E)-3-benzylideneindolin-2-one derivatives (General Procedure)[7]
This protocol describes a general method for the synthesis of (E)-3-benzylideneindolin-2-one derivatives via a Knoevenagel condensation.
Materials:
-
Substituted indolin-2-one (e.g., this compound)
-
Substituted benzaldehyde
-
Ethanol
-
Piperidine (base catalyst)
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of the substituted indolin-2-one in ethanol, add the substituted aldehyde and a catalytic amount of piperidine.
-
Place the reaction mixture in a microwave reactor and heat to the appropriate temperature for a specified time to drive the condensation reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product. The final product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of Sunitinib[12][13]
This protocol outlines a method for the synthesis of the multi-targeted kinase inhibitor, Sunitinib.
Step 1: Condensation
-
Dissolve 5-fluoro-1,3-dihydroindolin-2-one and N-(2-diethylaminoethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide in toluene.
-
Add piperidine as a catalyst.
-
Reflux the reaction mixture for 2.5 to 3.5 hours.
-
Cool the reaction to room temperature.
-
Collect the precipitated product by suction filtration.
-
Wash the filter cake with petroleum ether.
-
Dry the product to obtain Sunitinib.
Step 2: Aminolysis (Alternative final step) [12]
-
The ester intermediate, 5-((5-fluoro-2-oxoindole-3-alkenyl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, is subjected to aminolysis.
-
The reaction is carried out in ethylene glycol dimethyl ether with 2-(diethylamino)ethylamine.
-
The reaction temperature is controlled between 80-120°C for 10-15 hours.
-
The final product, Sunitinib base, is isolated.
Protocol 3: Synthesis of 5-bromo-3-(4-substituted benzylidene)indolin-2-ones[6]
This protocol details the synthesis of 5-bromo-substituted indolin-2-one derivatives.
Materials:
-
5-bromoindolin-2-one (0.625 g, 3.14 mmol)
-
4-substituted benzaldehyde (3.14 mmol)
-
Piperidine (0.5 ml)
-
Ethanol (50 ml)
Equipment:
-
Reaction flask
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Combine 5-bromoindolin-2-one, the 4-substituted benzaldehyde, and piperidine in ethanol in a reaction flask.
-
Stir the reaction mixture at 90°C for 5 hours.
-
After cooling, a precipitate will form.
-
Filter the precipitate and wash it with cold ethanol.
-
Dry the resulting solid to obtain the final product, typically as a yellow-orange solid.
Conclusion
The this compound scaffold is a highly valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility of this core, primarily through the Knoevenagel condensation, allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this privileged scaffold.
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined 3D-QSAR modeling and molecular docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 12. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Evaluation of 3,3-Dimethylindolin-2-one Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of 3,3-Dimethylindolin-2-one and its derivatives as potential anti-cancer agents. It includes a summary of reported cytotoxic activities, detailed protocols for key experimental assays, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound Derivatives in Oncology
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors, such as Sunitinib and Toceranib.[1] Modifications at the C3 position, including the introduction of a dimethyl group, have led to the development of novel derivatives with significant anti-proliferative and pro-apoptotic activities against a range of cancer cell lines.[2] These compounds have been shown to modulate key signaling pathways implicated in cancer progression, including the ERK1/2, AKT, and STAT3 pathways, and to induce apoptosis through the intrinsic mitochondrial pathway.[2]
Data Presentation: Cytotoxicity of Indolin-2-one Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound and related indolin-2-one derivatives against several human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their anti-proliferative efficacy.
Table 1: Cytotoxicity (IC50, µM) of Hydrazonoindolin-2-one Derivatives
| Compound | A-549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | Average IC50 |
| 5b | - | - | - | 4.37 |
| 5c | - | - | - | 2.53 |
| 7b | - | - | - | 2.14 |
| 10e | - | - | - | 4.66 |
| Sunitinib | - | - | - | 8.11 |
| Data sourced from a study on hydrazonoindolin-2-one derivatives. |
Table 2: Cytotoxicity (IC50, µM) of C3-Substituted Indolin-2-one Derivatives
| Compound | HepG-2 (Liver) | MCF-7 (Breast) |
| 9 | 2.53 | 7.54 |
| 20 | - | - |
| Data from a study on novel indolin-2-one based molecules as protein kinase inhibitors.[3] |
Table 3: Cytotoxicity (IC50, µM) of 3-Substituted-(methylenehydrazono)indolin-2-ones
| Compound | MCF-7 (Breast) |
| 10c | 7.75 |
| 10f | 6.75 |
| 10i | 6.25 |
| Doxorubicin | 6.10 |
| Data from a study on the analogue-based design of indolin-2-ones as anticancer agents. |
Table 4: Cytotoxicity (IC50, µM) of Novel Indolin-2-one Derivatives
| Compound | HCT-116 (Colon) | MDA-MB-231 (Triple-Negative Breast) |
| 1c | Submicromolar | Potent Inhibition |
| 1h | Submicromolar | - |
| 2c | - | Potent Inhibition |
| Data from a study on the design of novel indolin-2-ones as potent anticancer compounds.[1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the essential in vitro assays used to characterize the anti-cancer properties of this compound derivatives.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol:
-
Cell Treatment: Seed cells and treat with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[7] Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[3]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade cellular RNA, which can also be stained by PI.[3]
-
PI Staining: Add PI staining solution to the cell suspension.[3]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of the test compounds.[8]
Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-STAT3, total STAT3, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound derivatives and the general experimental workflows.
Caption: General workflow for the in vitro evaluation of anti-cancer compounds.
Caption: Inhibition of key pro-survival signaling pathways by indolin-2-one derivatives.
Caption: Induction of apoptosis via the intrinsic pathway by indolin-2-one derivatives.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethylindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,3-Dimethylindolin-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3,3-disubstituted indolin-2-ones like this compound?
A1: The construction of the 3,3-disubstituted oxindole core is a significant area of research in organic chemistry. Common strategies often involve the catalytic asymmetric synthesis to control stereochemistry, although for an achiral molecule like this compound, the focus is on yield and purity.[1] Methods can include alkylation of an oxindole precursor or more complex cyclization reactions.
Q2: What are the likely side products in the synthesis of this compound?
A2: While specific side products depend on the synthetic route, general side reactions in indole chemistry can include over-alkylation, oxidation of the indole ring, or incomplete cyclization. In syntheses involving multiple components, the formation of bis(indolyl)methanes can also be a competing reaction pathway.[2]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through silica gel column chromatography. The choice of eluent system is crucial for good separation. Common solvent systems for similar compounds include mixtures of hexane and ethyl acetate in varying ratios (e.g., 10:1 to 4:1).[3][4] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a common issue that can stem from various factors throughout the experimental process. The following sections provide potential causes and solutions.
Possible Cause 1: Sub-optimal Reaction Conditions
The choice of solvent, temperature, and catalyst can significantly impact the reaction yield.
Solutions:
-
Solvent Screening: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a range of solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, and Dimethylformamide (DMF) to find the optimal one for your specific reaction.[2][5]
-
Temperature Optimization: Reaction kinetics are highly dependent on temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. It is recommended to run the reaction at a range of temperatures to determine the optimal balance for yield.
-
Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst is critical. For instance, in related syntheses of 3-substituted indoles, catalysts like Yb(OTf)₃-SiO₂ have been shown to be effective.[2] It is also important to optimize the catalyst loading (mol %); too little may result in a slow or incomplete reaction, while too much can sometimes lead to unwanted side reactions.
Data on Reaction Condition Optimization (for related Indole Syntheses)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Yb(OTf)₃-SiO₂ (5) | DCM | Room Temp. | 88 | [2] |
| 2 | Ce(OTf)₃-SiO₂ (5) | DCM | Room Temp. | Good | [2] |
| 3 | Cu(OTf)₂-SiO₂ (5) | DCM | Room Temp. | Good | [2] |
| 4 | pTSA-SiO₂ | DCM | Room Temp. | 71 | [2] |
| 5 | FeCl₃-SiO₂ | DCM | Room Temp. | 59 | [2] |
Possible Cause 2: Purity of Starting Materials
The purity of reagents, especially the starting indole derivative, is crucial for a successful synthesis.
Solutions:
-
Verify Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purify if Necessary: If impurities are detected, purify the starting materials before use. Common purification methods include recrystallization or column chromatography.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Frontiers | Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells [frontiersin.org]
- 4. Transition-metal-free [3 + 3] annulation of indol-2-ylmethyl carbanions to nitroarenes. A novel synthesis of indolo[3,2-b]quinolines (quindolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3-Dimethylindolin-2-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Dimethylindolin-2-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The most prevalent and effective methods for the purification of this compound derivatives are column chromatography on silica gel and recrystallization. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these purifications.
Q2: How do I choose between column chromatography and recrystallization?
The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Column Chromatography: Ideal for separating compounds with different polarities from a complex mixture. It is highly versatile and can be adapted for a wide range of derivatives.
-
Recrystallization: Best suited for removing small amounts of impurities from a solid product. It is often used as a final purification step after chromatography to obtain highly pure crystalline material. For recrystallization to be effective, a suitable solvent must be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[1]
Q3: My this compound derivative is a new compound. How do I develop a purification protocol?
For a novel derivative, a systematic approach is recommended:
-
Thin-Layer Chromatography (TLC) Analysis: Begin by analyzing your crude product using TLC with various solvent systems to determine an appropriate mobile phase for column chromatography. A good solvent system will provide a clear separation of your target compound from impurities, with an Rf value for your product ideally between 0.2 and 0.4.
-
Small-Scale Column Chromatography: Perform a small-scale purification on a few milligrams of your crude material to validate the solvent system and assess the separation efficiency.
-
Solubility Tests for Recrystallization: If the product from the small-scale column is a solid, perform solubility tests with a range of solvents to identify a suitable candidate for recrystallization.
-
Scale-Up: Once a reliable method is established, you can scale up the purification to the desired quantity.
Q4: What are common impurities I might encounter in the synthesis of this compound derivatives?
Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. Depending on the synthetic route, these could include related indole or oxindole structures, byproducts from protecting group manipulations, or isomers.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the product from impurities.
-
Solution 1: Optimize the solvent system. A systematic trial of different solvent systems with varying polarities is crucial. If you are using a binary system like hexane/ethyl acetate, try varying the ratio. For more polar compounds, consider switching to a dichloromethane/methanol system.
-
Solution 2: Change the stationary phase. If your compound is basic, it may interact strongly with the acidic silica gel, leading to tailing and poor separation. In such cases, consider using neutral alumina or deactivating the silica gel by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine (TEA).[2]
-
Solution 3: Check for compound stability. Your compound might be degrading on the silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
Issue: The compound is not eluting from the column.
-
Solution: The solvent system is likely too non-polar. Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, it may have decomposed on the column.
Issue: The compound is eluting too quickly (with the solvent front).
-
Solution: The solvent system is too polar. Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexane.
Recrystallization
Issue: The compound "oils out" instead of crystallizing.
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution 1: Use a lower-boiling point solvent.
-
Solution 2: Add a small seed crystal of the pure compound to induce crystallization.
-
Solution 3: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Solution 4: Re-purify the material by column chromatography to remove impurities that may be inhibiting crystallization.
Issue: No crystals form upon cooling.
-
Cause: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated.
-
Solution 1: Evaporate some of the solvent to increase the concentration and then try cooling again.
-
Solution 2: Add an "anti-solvent." This is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until it just starts to become cloudy, then heat until the solution is clear again and allow it to cool slowly.
Data Presentation
Table 1: Column Chromatography Solvent Systems for this compound Derivatives
| Derivative Type | Stationary Phase | Eluent System (v/v) | Observed Rf | Yield (%) | Purity (%) | Reference |
| General 3,3-disubstituted indolin-3-ones | Silica Gel | Ethyl Acetate/Hexane (20:80 to 40:60) | 0.3 - 0.5 | 65 - 97 | >95 | [3] |
| N-Tosyl-indolin-2-one | Silica Gel | Ethyl Acetate/Hexane (35:65) | ~0.4 | 88 | >95 | [3] |
| 5-Methoxy-indolin-2-one derivative | Silica Gel | Ethyl Acetate/Hexane (25:75) | ~0.35 | 65 | >95 | [3] |
| N-Methyl-indolin-2-one derivative | Silica Gel | Petroleum Ether/Ethyl Acetate (10:1) | Not specified | 47 - 68 | Not specified | |
| 3-Alkylidene-2-indolones | Silica Gel | Dichloromethane/Methanol (150:1) | 0.37 - 0.38 | 82 - 91 | >95 |
Table 2: Recrystallization Solvents for Oxindole Derivatives
| Solvent/Solvent System | Compound Class Suitability | Notes | Reference |
| Ethanol | General polar organic compounds | Good for minor impurities. | [2] |
| Hexane/Acetone | Moderately polar compounds | Good for slow evaporation crystallization. | [2] |
| Hexane/Ethyl Acetate | Compounds with moderate polarity | Can be effective when many impurities are present. | [2] |
| Water | Polar, water-soluble compounds | Can be effective for compounds that are insoluble in cold water but soluble in hot water. | [2] |
| Ethanol/Water | Polar compounds | A common mixed-solvent system. | [1] |
Experimental Protocols
Protocol 1: Purification of a this compound Derivative by Column Chromatography
Objective: To purify a crude this compound derivative using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp and/or staining solution (e.g., potassium permanganate)
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
Visualize the spots under a UV lamp and/or by staining to determine the separation and calculate the Rf values. Adjust the solvent system to achieve an Rf of 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization of a this compound Derivative
Objective: To obtain a highly pure crystalline sample of a this compound derivative.
Materials:
-
Crude or partially purified solid this compound derivative
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Filter paper and funnel
-
Ice bath
Methodology:
-
Solvent Selection:
-
Place a small amount of the solid in a test tube.
-
Add a few drops of the potential solvent and observe solubility at room temperature.
-
If insoluble, heat the test tube and observe if the solid dissolves.
-
A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid is just dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.
-
-
Cooling and Crystal Collection:
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Enantioselective Synthesis of 3,3-Disubstituted Oxindoles
Welcome to the technical support center for the enantioselective synthesis of 3,3-disubstituted oxindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral 3,3-disubstituted oxindoles.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding with good yield, but the enantiomeric excess (ee) of my 3,3-disubstituted oxindole is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge and can be influenced by several factors. Here is a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Suboptimal Catalyst/Ligand: The choice of chiral catalyst or ligand is crucial for achieving high enantioselectivity.[1][2]
-
Troubleshooting Steps:
-
Screen Different Ligands: If using a metal catalyst, screen a variety of chiral ligands with different electronic and steric properties. For instance, in palladium-catalyzed allylic alkylations, ligands like (R)-BINAP have been shown to be effective.
-
Evaluate Different Catalyst Systems: Consider switching to a different catalytic system altogether. Organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, can be effective alternatives to metal catalysts for certain reactions like Michael additions.[3]
-
Check Catalyst Purity and Integrity: Ensure the catalyst and ligand are pure and have not decomposed.
-
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. A reversal of enantioselectivity has been observed when changing solvents in some Friedel-Crafts reactions.[4]
-
Troubleshooting Steps:
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).
-
Apolar Solvents: Often, less polar solvents are preferred as they may lead to a more organized and rigid transition state, enhancing enantioselectivity.
-
-
-
Inappropriate Reaction Temperature: Temperature affects the flexibility of the catalyst-substrate complex and the energy difference between the diastereomeric transition states.
-
Troubleshooting Steps:
-
Lower the Temperature: In many cases, lowering the reaction temperature can improve enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.[5] Reactions can be run at 0 °C, -20 °C, or even -78 °C.
-
Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so longer reaction times may be necessary.
-
-
-
Presence of Water or Other Impurities: Trace amounts of water or other impurities can interfere with the catalyst, leading to a decrease in enantioselectivity.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Purify Reagents: Purify starting materials and reagents to remove any potential catalyst poisons.
-
-
Issue 2: Low Reaction Yield
Question: My enantioselectivity is acceptable, but the overall yield of the reaction is low. What are the common reasons for low yield and what can I do to improve it?
Answer: Low yields can be attributed to incomplete conversion, side reactions, or product degradation. Here’s how to address this problem:
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion under the current conditions.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Increase Temperature: While this may negatively impact enantioselectivity, a modest increase in temperature can sometimes be necessary to drive the reaction to completion.
-
Increase Catalyst Loading: A higher catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate and conversion.
-
-
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully re-optimize the reaction parameters (solvent, temperature, concentration) to disfavor the side reactions.
-
Change the Base: In reactions requiring a base, the choice of base can be critical. Screen different organic (e.g., Et3N, DIPEA) or inorganic (e.g., K2CO3, Cs2CO3) bases.
-
-
-
Product Instability or Degradation: The desired 3,3-disubstituted oxindole may be unstable under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Milder Workup: Use a milder aqueous workup, for example, using saturated ammonium chloride instead of stronger acids or bases.
-
Purification Method: The product may be degrading on silica gel during column chromatography. Consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
-
-
Poor Substrate Reactivity: The specific substituents on your starting materials may render them less reactive.
-
Troubleshooting Steps:
-
Modify Protecting Groups: The N-protecting group on the oxindole can influence its reactivity. For example, in some molybdenum-catalyzed allylic alkylations, N-alkyl oxindoles show better selectivity than N-Boc protected ones.[6]
-
Activate the Substrate: In some cases, derivatization of the substrate may be necessary to enhance its reactivity.
-
-
Issue 3: Poor Diastereoselectivity
Question: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small.
Possible Causes & Solutions:
-
Steric Hindrance: The steric bulk of the catalyst, ligand, and substrates plays a key role in controlling diastereoselectivity.
-
Troubleshooting Steps:
-
Modify the Catalyst/Ligand: Choose a chiral ligand with greater steric bulk to create a more defined chiral pocket, which can enhance facial selectivity.
-
Modify the Substrate: If possible, modify the substituents on the starting materials to increase steric differentiation.
-
-
-
Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically less stable diastereomer, reducing the diastereomeric ratio.
-
Troubleshooting Steps:
-
Lower the Temperature: As with enantioselectivity, lowering the reaction temperature often improves diastereoselectivity.
-
-
-
Solvent Effects: The solvent can influence the conformation of the reactants and catalyst in the transition state.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents to find one that favors the desired diastereomeric outcome.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of 3,3-disubstituted oxindoles?
A1: Several powerful methods have been developed. Some of the most common include:
-
Michael Addition: The conjugate addition of a nucleophile (often a 3-substituted oxindole) to an α,β-unsaturated compound.[3] This is frequently catalyzed by chiral organocatalysts.
-
Friedel-Crafts Alkylation: The reaction of an electron-rich aromatic ring (like indole) with an electrophile (such as an isatin derivative) in the presence of a chiral Lewis acid or Brønsted acid catalyst.[4][7]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The reaction of an oxindole enolate with an allylic electrophile, catalyzed by a chiral palladium-ligand complex.[8]
-
[3+2] Cycloadditions: The reaction of a three-atom component with a two-atom component to form a five-membered ring, often used for the synthesis of spirooxindoles.
Q2: My 3-monosubstituted oxindole product seems to be racemizing. Why is this happening and how can I prevent it?
A2: 3-monosubstituted oxindoles can be prone to racemization, especially under basic conditions, because the proton at the C3 position is acidic and can be removed to form a planar, achiral enolate intermediate.[9][10]
-
Prevention Strategies:
-
Avoid Strong Bases: During workup and purification, avoid the use of strong bases. Use mild conditions whenever possible.
-
Purification Conditions: If performing column chromatography on silica gel (which can be slightly acidic), neutralization with a small amount of a non-nucleophilic base like triethylamine in the eluent can sometimes help. However, it is often better to work quickly and use a less polar solvent system. In some cases, basic alumina may be a better choice for the stationary phase.
-
N-Protecting Group: The nature of the N-protecting group can influence the acidity of the C3-proton and thus the rate of racemization.[9]
-
Q3: I am having trouble separating the enantiomers of my product using chiral HPLC. What should I do?
A3: Chiral HPLC method development can be challenging. Here are some troubleshooting steps:
-
Column Selection: There is no universal chiral stationary phase (CSP). You may need to screen several different types of columns (e.g., polysaccharide-based, Pirkle-type) to find one that provides separation for your specific compound.
-
Mobile Phase Optimization:
-
Normal Phase: For normal phase chromatography (e.g., hexane/isopropanol), systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol). Small changes can have a large effect on resolution.
-
Additives: For basic compounds, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.
-
Reversed Phase: For reversed-phase chromatography (e.g., water/acetonitrile or methanol), adjust the organic modifier percentage and the pH of the aqueous phase.
-
-
Temperature: Column temperature can affect the separation. Try running the HPLC at different temperatures (e.g., 25 °C, 40 °C).
Q4: Can I use isatins directly as starting materials?
A4: Yes, isatins are very common and versatile starting materials for the synthesis of 3,3-disubstituted oxindoles.[2][11] They can act as electrophiles in a variety of reactions, including Friedel-Crafts alkylations, aldol reactions, and additions of organometallic reagents.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Michael Addition of 3-Substituted Oxindoles to Nitroolefins
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Cinchonidine-derived thiourea | - | Toluene | RT | 24 | 95 | 92 | [3] |
| Squaramide C6 | - | DCE | RT | 48 | 88 | 67:33 er | |
| Chiral Phosphoramide | - | Toluene | 0 | 72 | 96 | 95 | [2] |
Table 2: Enantioselective Friedel-Crafts Alkylation of Indoles with Isatins
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Cu(OTf)2 / (S)-TF-BiphamPhos | Toluene | 0 | 12 | 92 | 96 | [7] |
| Chiral Bis(phosphoric acid) | CH2Cl2 | -78 | 24 | 95 | 99 | [7] |
| Cinchona Alkaloid | CH2Cl2 | RT | 72 | 85 | 91 | [11] |
Table 3: Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles
| N-Protecting Group | Ligand | Base | Temp (°C) | Yield (%) | dr | ee (%) | Ref. |
| Boc | L1 | LiHMDS | 60 | 75 | 3.3:1 | 92 | [6] |
| MOM | L1 | LiHMDS | 60 | 91 | 19:1 | 96 | [6] |
| Bn | L1 | LiHMDS | 60 | 88 | 19:1 | 96 | [6] |
| Me | L1 | LiHMDS | 60 | 90 | 19:1 | 96 | [6] |
Experimental Protocols
Protocol 1: Organocatalytic Michael Addition of a 3-Substituted Oxindole to a Nitroolefin
This protocol is adapted from literature procedures for the synthesis of 3,3-disubstituted oxindoles using a cinchona alkaloid-derived thiourea catalyst.[3]
Materials:
-
3-Substituted oxindole (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Chiral thiourea catalyst (e.g., derived from cinchonidine) (0.1 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (optional but recommended)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the 3-substituted oxindole (e.g., 0.2 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.02 mmol, 0.1 equiv).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the nitroolefin (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,3-disubstituted oxindole.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general representation of a palladium-catalyzed asymmetric allylic alkylation of a 3-substituted oxindole.
Materials:
-
3-Substituted oxindole (1.0 equiv)
-
Allylic carbonate or acetate (1.1 equiv)
-
Palladium catalyst precursor (e.g., Pd2(dba)3) (2.5 mol%)
-
Chiral ligand (e.g., (R)-BINAP) (7.5 mol%)
-
Base (e.g., Cs2CO3) (1.5 equiv)
-
Anhydrous solvent (e.g., THF or toluene)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 0.005 mmol, 2.5 mol%) and the chiral ligand (0.015 mmol, 7.5 mol%) to a dry reaction flask.
-
Add anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
In a separate flask, dissolve the 3-substituted oxindole (0.2 mmol, 1.0 equiv) and the base (0.3 mmol, 1.5 equiv) in the anhydrous solvent (1.0 mL).
-
Add the solution of the oxindole and base to the catalyst mixture.
-
Add the allylic electrophile (0.22 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated) and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for synthesis.
References
- 1. aarf.asia [aarf.asia]
- 2. Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of highly functionalized chiral 3,3'-disubstituted oxindoles via an organocatalytic enantioselective Michael addition of nitroalkanes to indolylidenecyanoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 5. Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Mo-catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Aryloxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 8. Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical Deracemization of 3-Substituted Oxindoles - ChemistryViews [chemistryviews.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Vilsmeier-Haack Formylation of Indolenines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Vilsmeier-Haack formylation of indolenines.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential side products in the Vilsmeier-Haack formylation of a 2,3,3-trisubstituted-3H-indole (indolenine)?
The Vilsmeier-Haack reaction on a 2-methyl substituted indolenine can lead to several products depending on the reaction conditions. The expected product is often the C2-formylated indolenine. However, side reactions are common and can yield N-formylated indolenines, diformylated products at the C2-methyl group (aminomethylene malonaldehydes), and subsequent hydrolysis products.[1][2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the formylating agent. It is typically generated in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[3] The reagent is a weak electrophile and reacts with electron-rich aromatic and heteroaromatic compounds.
Q3: At what temperature should I run my Vilsmeier-Haack reaction?
The optimal temperature for a Vilsmeier-Haack reaction is highly dependent on the substrate's reactivity. The formation of the Vilsmeier reagent itself is usually performed at low temperatures (0-10 °C). The subsequent reaction with the indolenine can range from room temperature to 80 °C or higher.[4] For indolenines, a common procedure involves forming the reagent at low temperatures and then heating the reaction mixture with the substrate.[5]
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of indolenines.
Issue 1: Low yield of the desired C2-formylated product and formation of multiple products.
Possible Cause: Unoptimized reaction conditions leading to the formation of side products such as N-formylated indolenines or diformylated species.
Troubleshooting Steps:
-
Control the Stoichiometry: The molar ratio of the Vilsmeier reagent to the indolenine substrate is critical. An excess of the Vilsmeier reagent can promote diformylation. Start with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent and adjust as needed based on your results.
-
Optimize Reaction Temperature: Temperature plays a crucial role in product distribution.
-
Lower temperatures may favor the kinetic product, which could be the desired mono-formylated compound or the N-formylated product.
-
Higher temperatures can lead to the thermodynamic product and may promote diformylation.[3] A systematic temperature screen is recommended.
-
-
Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of more side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: The major product is the N-formylated indolenine.
Possible Cause: The nitrogen of the indolenine is a competing nucleophilic site. N-formylation can be a significant side reaction.[3]
Troubleshooting Steps:
-
Modify the Work-up Procedure: The N-formyl group can be hydrolytically removed during work-up.[3] Treating the reaction mixture with aqueous base (e.g., NaOH) during work-up can facilitate the removal of the N-formyl group to regenerate the desired C-formylated product or the starting material if C-formylation did not occur.[5]
-
Re-evaluate Reaction Conditions: N-formylation may be favored under milder conditions. If C-formylation is the desired outcome, slightly more forcing conditions (higher temperature or longer reaction time) might be necessary, but this must be balanced against the risk of other side reactions like diformylation.
Issue 3: Formation of a highly conjugated, colored product identified as an aminomethylene malonaldehyde.
Possible Cause: This is a common side product resulting from the diformylation of a 2-methyl group on the indolenine.[1][3]
Troubleshooting Steps:
-
Limit the Amount of Vilsmeier Reagent: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the Vilsmeier reagent to favor mono-formylation.
-
Lower the Reaction Temperature: Diformylation is often more prevalent at higher temperatures. Running the reaction at or below room temperature may help to minimize this side reaction.
Data Presentation
The following table summarizes the outcomes of the Vilsmeier-Haack reaction on 2,3,3-trimethyl-3H-indole under different conditions, leading to various products.
| Substrate | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 3,3-disubstituted 3H-indole | DMF, POCl₃ | Not specified | Not specified | N-formyl derivative | Not specified | [3] |
| N-formyl-3,3-disubstituted 3H-indole | DMF, POCl₃ | Not specified | Not specified | C-formyl derivative (after hydrolysis of N-formyl group) | Not specified | [3] |
| 2,3,3-trimethyl-3H-indole | DMF, POCl₃ | 50 | Not specified | 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole | 56 | [5] |
| 4-Chloro-2,3,3,7-tetramethyl-3H-indole | DMF, POCl₃ | 50 | Not specified | 2-(4-chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial | Not specified | [6] |
| 2,3,3-trimethyl-3H-benzo[g]indole | DMF, POCl₃ | Not specified | Not specified | Benzo[g]indol-2-ylidene-malondialdehyde | Good | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole [5]
-
Vilsmeier Reagent Preparation: To 10 mL of dimethylformamide (DMF) cooled in an ice bath, add 6 mL (66 mmol) of phosphorus oxychloride (POCl₃) dropwise with stirring over a period of 2 hours, maintaining the temperature below 25 °C.
-
Reaction with Indolenine: After the addition is complete, add a solution of 12.6 mmol of 2,3,3-trimethyl-3H-indole in 10 mL of DMF dropwise.
-
Reaction Conditions: Remove the cooling bath and stir the reaction mixture at 50 °C for 2 hours.
-
Work-up: Pour the resulting solution into ice-cooled water. Adjust the pH to 8.0 by adding aqueous NaOH (35%). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with hot water and dry over Na₂SO₄. Evaporate the solvent and purify the crude product by column chromatography on silica gel using an ethyl acetate-toluene (1:5 v/v) eluent to yield the pure diformyl compound as yellow crystals.
Visualizations
Reaction Pathways
Caption: Overview of desired and side reaction pathways in the Vilsmeier-Haack formylation of 2-methyl indolenines.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields and multiple products in the Vilsmeier-Haack reaction.
Mechanism of Diformylation
Caption: Simplified mechanism for the formation of the aminomethylene malonaldehyde side product.
References
Technical Support Center: Overcoming Low Solubility of Indolin-2-One Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and practical solutions for managing the low aqueous solubility of indolin-2-one compounds during in vitro assays.
Troubleshooting Guide
Compound precipitation can compromise experimental results by lowering the effective compound concentration and introducing artifacts.[1] The following guide addresses common observations, their potential causes, and actionable solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | Exceeding Aqueous Solubility: The final compound concentration is higher than its solubility limit in the aqueous assay buffer.[1] | - Lower Concentration: Decrease the final working concentration of the compound. - Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution of the DMSO stock into the assay buffer.[2] |
| Solvent Polarity Shock: The rapid shift from a 100% organic solvent (like DMSO) to an aqueous buffer causes the compound to "crash out."[3] | - Slow Addition: Add the compound stock solution dropwise to the assay buffer while gently vortexing or stirring.[1] - Increase Co-solvent: If the assay permits, slightly increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol).[4] | |
| Precipitation Over Time in Incubator | Temperature Effects: A shift in temperature (e.g., from room temperature to 37°C) can decrease the solubility of some compounds.[1] | - Pre-warm Media: Ensure the assay buffer or cell culture media is pre-warmed to the incubation temperature before adding the compound.[1] - Maintain Temperature: Keep all assay components at a constant, controlled temperature.[2] |
| pH Shift: Changes in the buffer's pH due to CO₂ in the incubator or cellular metabolism can affect the solubility of ionizable compounds.[1] | - Use Appropriate Buffers: Ensure the medium is adequately buffered for the CO₂ environment (e.g., supplement with HEPES).[1] - Test pH Sensitivity: Determine the compound's solubility across a range of pH values. | |
| Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit, leading to eventual precipitation as the system reaches equilibrium.[2] | - Lower Concentration: The most reliable solution is to work at a concentration below the thermodynamic solubility limit.[2] - Use Excipients: Incorporate solubilizing agents like cyclodextrins to form stable complexes.[2] | |
| Cloudy or Turbid Solution | Fine Particulate Precipitation: The compound is forming very small, suspended particles rather than a visible pellet. | - Microscopic Examination: Confirm the presence of precipitate by examining a sample under a microscope.[1] - Quantitative Measurement: Use nephelometry or measure absorbance at a non-interfering wavelength (e.g., 600 nm) to quantify turbidity.[2] |
| Interaction with Media Components: The compound may be interacting with salts, proteins (e.g., serum), or other components in the media, leading to precipitation.[1] | - Test in Simpler Buffer: Evaluate solubility in a basic buffer (e.g., PBS) to see if media components are the cause.[1] - Serum Effects: If using serum, test solubility with and without it. Some compounds bind to albumin, which can improve or worsen solubility.[3] | |
| Precipitation After Freeze-Thaw of Stock | Poor Solubility at Low Temperatures: The compound precipitates out of the organic stock solvent upon freezing. | - Warm and Vortex: Before use, warm the stock solution to room temperature and vortex thoroughly to ensure complete re-dissolution.[1] - Single-Use Aliquots: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[1] |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric moisture over time, which reduces its solvating power for hydrophobic compounds.[1] | - Use Anhydrous DMSO: Prepare stock solutions using high-quality, anhydrous DMSO.[1] - Proper Storage: Store stock solutions in tightly sealed vials with desiccant. |
Frequently Asked Questions (FAQs)
Q1: Why do many indolin-2-one derivatives exhibit poor aqueous solubility?
The indolin-2-one scaffold, common in kinase inhibitors, possesses structural features that often lead to low water solubility. These include a rigid, planar aromatic structure that promotes stable crystal lattice formation and a generally lipophilic nature, making it energetically unfavorable to dissolve in polar solvents like water.[4][5]
Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate when I add it to my aqueous assay buffer?
A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous system.[3] This common issue arises from a "solvent shift," where the compound moves from a favorable organic environment to an unfavorable aqueous one.[2] The solubility in 100% DMSO is much higher than the kinetic solubility in the final assay buffer, which contains a high percentage of water.[3]
Q3: What is the maximum recommended concentration of DMSO for in vitro assays?
The final concentration of DMSO should be kept as low as possible to avoid artifacts. A general industry standard is to keep the final DMSO concentration below 1% (v/v), and for particularly sensitive cell-based assays, it should be even lower, often less than 0.5% or 0.1%.[2] High concentrations of DMSO can directly impact protein function and cell health, confounding experimental results.[2] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.
Q4: What are co-solvents, and how can they help?
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[6] They work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent.[6] The choice of co-solvent depends on the assay system's tolerance.
| Co-solvent | Typical Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% | Strong solvent for many organic molecules; can be toxic to cells at higher concentrations.[7] |
| Ethanol | 1-5% | Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A non-volatile, low-toxicity polymer often used in formulation.[4] |
| N,N-Dimethylformamide (DMF) | < 1% | Strong solvent, but generally more toxic than DMSO; use with caution.[8] |
Q5: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate a poorly soluble "guest" molecule (like an indolin-2-one compound) within their central cavity, forming a water-soluble "inclusion complex."[9][10] This complex shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility without requiring high concentrations of organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Q6: Can surfactants be used to prevent precipitation?
Yes, non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can be used at very low concentrations (typically 0.001% to 0.01%) to help solubilize compounds.[2][10] They form micelles that can encapsulate hydrophobic molecules.[11] However, it is crucial to run controls to ensure the surfactant itself does not interfere with the assay's biological components (e.g., enzymes, cells, or protein interactions).[2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This protocol allows you to estimate the maximum soluble concentration of your indolin-2-one compound in a specific assay buffer.
Methodology:
-
Prepare Compound Stock: Create a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% anhydrous DMSO.
-
Create Serial Dilution in DMSO: In a 96-well polypropylene plate, prepare a 2-fold serial dilution of your compound stock in 100% DMSO to create a range of concentrations.
-
Prepare Assay Plate: Add the desired volume of your final assay buffer (e.g., 198 µL) to the wells of a clear, flat-bottom 96-well assay plate.
-
Initiate Precipitation: Quickly transfer a small, consistent volume (e.g., 2 µL) from the DMSO dilution plate to the assay plate. This creates a fixed final DMSO concentration (e.g., 1%). Mix immediately.
-
Incubate: Incubate the plate at your standard assay temperature for a relevant period (e.g., 1-2 hours).
-
Measure Turbidity: Use a plate reader to measure the absorbance (optical density) at a wavelength where your compound does not absorb, typically between 500-700 nm.
-
Analyze Data: Plot the measured absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline indicates the onset of precipitation and is an estimate of the kinetic solubility limit.[2]
Protocol 2: Assay Co-solvent Tolerance Test
This protocol helps determine the maximum percentage of an organic co-solvent (e.g., DMSO) your specific assay can tolerate without compromising biological activity.
Methodology:
-
Prepare Reagents: Prepare all assay components as you normally would (enzyme, substrate, cells, etc.).
-
Set Up Co-solvent Gradient: In a 96-well plate, set up your assay reactions with a gradient of final co-solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Ensure the final volume in each well is identical.
-
Include Controls:
-
Positive Control: Your standard assay condition with no compound and the lowest co-solvent concentration.
-
Negative Control: A fully inhibited or no-activity control.
-
Vehicle Control: A set of wells for each co-solvent concentration containing no test compound.
-
-
Run Assay: Initiate the reaction (e.g., by adding substrate or compound) and incubate for the standard duration.
-
Measure Activity: Measure the assay signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
Analyze Data: Normalize the data by setting the average signal of the vehicle control at the lowest co-solvent concentration to 100% activity. Plot the percentage of activity against the co-solvent concentration. The highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% activity) is your assay's tolerance limit.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing catalyst loading for 3,3-Dimethylindolin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of 3,3-disubstituted indolin-2-ones, including this compound?
A1: Common catalytic systems for the synthesis of 3,3-disubstituted indolin-2-ones involve transition metals such as palladium, copper, and ruthenium.[1][2] Lewis acids and Brønsted acids are also employed to catalyze key steps in the formation of the oxindole core.[3] For specific dimethylation at the C3 position, a common route involves the alkylation of an oxindole precursor, which can be catalyzed by a strong base.
Q2: What is a typical starting point for catalyst loading in a new optimization experiment for this synthesis?
A2: For palladium-catalyzed cross-coupling reactions leading to indole formation, a typical starting catalyst loading is in the range of 1-5 mol%.[4] For reactions involving other catalysts like VOSO4, a loading of around 10 mol% has been reported to be effective.[5] It is crucial to perform a screening of catalyst loading to find the optimal balance between reaction efficiency and cost.
Q3: How can I minimize the formation of side products during the synthesis?
A3: Minimizing side products often involves careful control of reaction conditions. Ensure the purity of starting materials and solvents, as impurities can poison the catalyst or lead to unwanted reactions.[6][7] Operating under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products. Additionally, optimizing the reaction temperature and time can prevent the formation of degradation products.
Q4: My reaction yield is consistently low. What are the first troubleshooting steps I should take?
A4: Low yields can stem from several factors.[6] First, verify the purity of your reactants and the integrity of your catalyst. Suboptimal reaction conditions are a common cause, so systematically screen temperature, reaction time, and catalyst concentration.[6][7] The choice of solvent can also significantly impact the outcome, so a solvent screen may be beneficial.[7] Finally, consider if catalyst deactivation is occurring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Low or No Product Formation | Inactive or poisoned catalyst | - Use a fresh batch of catalyst.- Ensure starting materials and solvents are pure and dry.- Increase catalyst loading incrementally. | Catalyst Activity Check: Run a small-scale control reaction with a previously validated substrate to confirm catalyst activity. |
| Suboptimal reaction temperature | - Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C). | Temperature Screening: Set up parallel reactions at different temperatures and monitor progress by TLC or LC-MS. | |
| Incorrect solvent | - Perform a solvent screen with solvents of varying polarity (e.g., Toluene, DMF, Acetonitrile). | Solvent Screening: Run the reaction in different solvents to identify the one that provides the best yield and selectivity. | |
| Formation of Multiple Products/Side Products | Reaction temperature is too high or reaction time is too long | - Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. | Time Course Study: Analyze aliquots of the reaction mixture at different time points to determine the optimal reaction time. |
| Presence of oxygen or moisture | - Ensure the reaction is run under a strictly inert atmosphere.- Use anhydrous solvents and reagents. | Inert Atmosphere Technique: Degas the solvent and purge the reaction vessel with an inert gas (e.g., Argon) before adding reagents. | |
| Catalyst Deactivation | Strong binding of substrate or product to the catalyst surface | - Wash the catalyst with a polar solvent like ethanol between cycles if using a heterogeneous catalyst.[1] | Catalyst Regeneration: For supported catalysts, attempt a washing step with a suitable solvent to remove adsorbed species.[1] |
| Thermal degradation of the catalyst | - Operate at the lowest effective temperature. | Refer to Temperature Screening protocol. |
Catalyst Loading Optimization Data
The following table summarizes the effect of catalyst loading on the yield of related indole syntheses. This data can serve as a reference for optimizing the synthesis of this compound.
| Catalyst | Ligand | Catalyst Loading (mol%) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | Neocuproine | 10 | Indoline | 85 | [4] |
| VOSO₄ | - | 10 | Isatin and Indole | High | [5] |
| Ru₅₀P₅₀@SILP | - | - | Quinoline derivative | ~55 (recyclable) | [1] |
| [Pd(π-allyl)Cl]₂ | IBioxMe₄ | 2.5 | o-bromo-N-methylaniline | 99 (NMR Yield) | [8] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of 2-Arylindoles from Indolines [4]
-
To an oven-dried reaction tube, add the indoline (0.3 mmol, 1.0 equiv.), arylboronic acid (0.75 mmol, 2.5 equiv.), Pd(OAc)₂ (6.7 mg, 0.03 mmol, 10 mol%), and neocuproine (12.5 mg, 0.06 mmol, 20 mol%).
-
Evacuate and backfill the tube with oxygen three times.
-
Add 1,2-dichlorobenzene (1.0 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 40 °C.
-
Stir the reaction for 48 hours.
-
After cooling to room temperature, purify the mixture directly by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Decision tree for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General and efficient indole syntheses based on catalytic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Reactions with Indolinone Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions involving indolinone substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a halo-indolinone is giving low to no yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings with indolinone substrates can stem from several factors:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be deactivating. Ensure your palladium source and ligand are fresh. Consider using modern precatalysts like G3 or G4 palladacycles for efficient generation of the active catalyst.
-
Ligand Choice: The ligand plays a crucial role. For electron-rich or sterically hindered indolinones, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote oxidative addition and reductive elimination.
-
Base Selection: The base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction. For sensitive indolinone substrates, a weaker base might be necessary to prevent decomposition. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (hydrolysis back to the arene). To mitigate this, use anhydrous solvents, or consider more stable boronic esters (e.g., pinacol esters).
-
N-H Reactivity (for N-unprotected indolinones): The acidic N-H proton can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent this side reaction. If protection is not desired, using a stronger base or a higher base loading might be necessary to deprotonate the indolinone nitrogen.
Q2: I am observing significant homo-coupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?
A2: Homo-coupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Using a well-defined Pd(0) source can also sometimes reduce homo-coupling.
Q3: My Heck reaction with a vinyl-indolinone is not proceeding. What should I check?
A3: For challenging Heck reactions with indolinone substrates, consider the following:
-
Catalyst and Ligand: While phosphine-free conditions can work, sterically hindered and electron-rich ligands can be beneficial, especially for less reactive aryl halides.
-
Base: The choice of base is crucial. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common. The base's strength and solubility can influence the rate of catalyst regeneration.
-
Solvent: Polar aprotic solvents like DMF or DMAc are often used. Ensure the solvent is anhydrous and degassed.
-
Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential substrate or product decomposition.
Q4: In my Buchwald-Hartwig amination of a bromo-indolinone, I see a complex mixture of products. What could be the issue?
A4: A complex product mixture in Buchwald-Hartwig aminations can be due to:
-
Side Reactions of the Indolinone Core: The lactam functionality might undergo side reactions under strongly basic conditions or at high temperatures. Consider screening milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures.
-
N-Arylation vs. C-Arylation: While less common, C-H activation and subsequent arylation at other positions on the indolinone ring can occur, leading to isomeric byproducts. Careful selection of ligands can often control the regioselectivity.
-
Catalyst Deactivation: The amine substrate or product can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation. Using bulky ligands can help prevent this.
Troubleshooting Guides
Problem 1: Low or No Conversion
If you are experiencing low or no conversion in your palladium-catalyzed reaction with an indolinone substrate, follow this troubleshooting workflow:
Problem 2: Formation of Significant Side Products
If your reaction is proceeding but you are observing a high proportion of side products, consider the following:
Data Presentation: Reaction Condition Screening
The following tables provide a summary of reaction conditions for common palladium-catalyzed reactions with indole or indolinone-related substrates. These can serve as a starting point for your own optimizations.
Table 1: Suzuki-Miyaura Coupling of Halo-Indoles/Oxindoles
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 56 | [1] |
| 2 | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 52 | [1] |
| 3 | XPhos Pd G2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 69 | [1] |
| 4 | SPhos Pd G2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 | [1] |
| 5 | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5 | 91 | [1] |
Table 2: Heck Reaction of 3-Iodo-1-methyl-1H-indole with Terminal Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd/C (5) | PPh₃ (10) | Et₃N (2) | DMF | 30 | 2 | 85 | [2] |
| 2 | Acrylonitrile | Pd/C (5) | PPh₃ (10) | Et₃N (2) | DMF | 30 | 2.5 | 82 | [2] |
| 3 | Styrene | Pd/C (5) | PPh₃ (10) | Et₃N (2) | DMF | 30 | 3 | 78 | [2] |
| 4 | N-Vinylpyrrolidinone | Pd/C (5) | PPh₃ (10) | Et₃N (2) | DMF | 30 | 3 | 75 | [2] |
Table 3: Buchwald-Hartwig Amination of 5-Bromoindole
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 95 | [3] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | 88 | [3] |
| 3 | Benzylamine | G3-XPhos (1) | - | LHMDS (1.5) | THF | 65 | 16 | 92 | [3] |
| 4 | Indole | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 85 | [4] |
Experimental Protocols
General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction
Materials:
-
Halo-indolinone (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the halo-indolinone, boronic acid, palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (if not done in a glovebox): Seal the vessel and perform three cycles of vacuum/backfill with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety Note: Always handle palladium catalysts and phosphine ligands in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and pyrophoric. Consult the Safety Data Sheets (SDS) for all reagents before use.
General Procedure for a High-Throughput Reaction Screening (Buchwald-Hartwig Amination)
For optimizing reaction conditions, a high-throughput screening approach can be highly effective.
This technical support center provides a starting point for troubleshooting your palladium-catalyzed reactions with indolinone substrates. Remember that each reaction is unique, and systematic optimization is key to success.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing 3-substituted indolin-2-ones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols for the synthesis of 3-substituted indolin-2-ones. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the synthetic processes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-substituted indolin-2-ones in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature in small increments, monitoring for product formation and potential decomposition. | |
| Catalyst deactivation or inappropriate catalyst | Use a fresh batch of catalyst. If the reaction is a Knoevenagel condensation, consider screening different base catalysts like piperidine or L-proline. For Suzuki couplings, ensure the palladium catalyst is not oxidized. | |
| Poor quality of starting materials | Ensure the purity of isatin, the C-3 substituent precursor, and solvents. Impurities can interfere with the reaction. | |
| Formation of Multiple Products/Side Reactions | Incorrect stoichiometry | Carefully measure and control the molar ratios of the reactants. |
| Undesired side reactions (e.g., self-condensation) | Adjust the reaction conditions, such as temperature and catalyst concentration, to favor the desired product. In some cases, a change in the order of addition of reagents may be beneficial. | |
| Isomerization of the double bond (in case of 3-alkylideneindolin-2-ones) | The E/Z isomer ratio can sometimes be influenced by the solvent and catalyst used. Purification by column chromatography may be necessary to isolate the desired isomer. | |
| Product is Difficult to Purify | Product is an oil or tar | Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If that fails, purification by column chromatography is the next step. |
| Product is insoluble | Attempt to dissolve the crude product in a range of solvents to find a suitable one for recrystallization or chromatography. | |
| Co-elution with impurities during chromatography | Experiment with different solvent systems for column chromatography. A gradient elution may be required to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-substituted indolin-2-ones?
A1: The most prevalent methods include the Knoevenagel condensation for the synthesis of 3-alkylideneindolin-2-ones, the Mannich reaction for 3-(aminomethyl)indolin-2-ones, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling for 3-arylindolin-2-ones. Multi-component reactions are also gaining popularity due to their efficiency.[1]
Q2: How can I improve the yield and purity of my Knoevenagel condensation product?
A2: To improve the Knoevenagel condensation, ensure you are using an appropriate catalyst, such as piperidine or L-proline, and an optimal solvent, often ethanol or methanol.[2] Running the reaction under microwave irradiation can also significantly reduce reaction times and improve yields.[3] Careful control of the reaction temperature is crucial to minimize side product formation.
Q3: My Suzuki coupling reaction to form a 3-arylindolin-2-one is not working. What should I check?
A3: For a failing Suzuki coupling, first check the integrity of your palladium catalyst and phosphine ligand, as they can be sensitive to air and moisture. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered. The choice of solvent (e.g., dioxane, toluene) can also be critical. If the reaction is still unsuccessful, consider preparing the boronic ester of your arylboronic acid, which can be more reactive.
Q4: What are the advantages of using microwave-assisted synthesis for 3-substituted indolin-2-ones?
A4: Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times, often from hours to minutes.[4][5] This rapid heating can also lead to higher yields and cleaner reaction profiles with fewer side products, simplifying purification.[4]
Experimental Protocols
General Procedure for Knoevenagel Condensation for the Synthesis of 3-Alkylideneindolin-2-ones
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the appropriate isatin (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
General Procedure for Microwave-Assisted Knoevenagel Condensation
-
In a microwave-safe vessel, combine the isatin (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of piperidine in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 10-30 minutes).[3]
-
After cooling, collect the precipitated product by filtration, wash with cold ethanol, and dry.
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of various 3-substituted indolin-2-ones.
| Entry | Reactant 1 (Isatin) | Reactant 2 | Reaction Type | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1 | Isatin | Malononitrile | Knoevenagel | Piperidine/Ethanol | 2 h | 92 | [2] |
| 2 | 5-Bromo-isatin | Indole | Friedel-Crafts Alkylation | Acidic ionic liquid | 30 min | 95 | N/A |
| 3 | Isatin | Phenylacetylene | Sonogashira-type | Pd(OAc)₂/CuI/Et₃N | 12 h | 85 | N/A |
| 4 | 5-Nitro-isatin | Dimedone | Knoevenagel | L-proline/Water | 1 h | 94 | N/A |
| 5 | Isatin | Benzaldehyde, Aniline | Mannich | Acetic Acid/Ethanol | 6 h | 88 | N/A |
Visualizations
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation synthesis.
Signaling Pathway: General Mechanism of Knoevenagel Condensation
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Logical Relationship: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stereoselectivity in [3+2] Cycloaddition of Indolin-2-one Derivatives
Welcome to the technical resource center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help improve stereoselectivity in the [3+2] cycloaddition of indolin-2-one (oxindole) derivatives, a key reaction for synthesizing bioactive spirooxindoles.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of spirooxindoles via [3+2] cycloaddition, focusing on improving diastereoselectivity and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing stereoselectivity in this reaction? A1: Stereoselectivity is primarily governed by the catalyst system (Lewis acid and chiral ligand or organocatalyst), the solvent, the reaction temperature, and the steric and electronic properties of the substrates.[1][2] The choice of a chiral catalyst, such as a metal complex (e.g., Mg(OTf)₂, Ni(II)) with a chiral N,N'-dioxide or bis(oxazoline) ligand, or an organocatalyst like a cinchona alkaloid-derived squaramide, is fundamental for achieving high enantioselectivity.[1][3][4] Solvent polarity and coordinating ability can stabilize or destabilize transition states, directly impacting both diastereomeric ratios (dr) and enantiomeric excesses (ee). Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.
Q2: My reaction has a low diastereomeric ratio (dr). How can I improve it? A2:
-
Temperature: Lowering the reaction temperature is often the most effective initial step. Reactions that are sluggish at lower temperatures may require longer reaction times, but the stereochemical outcome is frequently improved.
-
Solvent: Conduct a solvent screen. A change in solvent can alter the geometry of the transition state. For instance, switching from a non-polar solvent like toluene to a more polar one like CH₂Cl₂ or CH₃CN can significantly affect diastereoselectivity.[1] In some cases, highly polar or hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) can be crucial.[5]
-
Catalyst/Ligand Sterics: The steric bulk of the catalyst or ligand plays a crucial role. A bulkier chiral ligand can create a more defined chiral pocket, leading to better facial discrimination of the incoming dipolarophile and improving diastereoselectivity.[2]
-
Substrate Structure: The substituents on both the indolin-2-one derivative and the 1,3-dipole precursor can influence steric interactions in the transition state. Modifying these groups may be necessary if other methods fail.
Q3: The enantiomeric excess (ee) of my product is poor. What are the primary troubleshooting steps? A3:
-
Catalyst Purity and Loading: Ensure the chiral catalyst or ligand is of high purity and anhydrous. Impurities can inhibit the catalyst or promote a non-selective background reaction. Optimizing catalyst loading is also critical; sometimes, reducing it can slightly diminish enantioselectivity, while an optimal amount maximizes it.[1]
-
Lewis Acid/Ligand Combination: The match between the Lewis acid and the chiral ligand is crucial. Screen different metal salts (e.g., Mg(OTf)₂, Zn(OTf)₂, Sc(OTf)₃, Cu(OTf)₂) with your chosen ligand class (e.g., BOX, N,N'-dioxides) to find the optimal pairing.[1]
-
Organocatalyst Structure: For organocatalyzed reactions, subtle changes to the catalyst structure, such as modifying the substituents on a thiourea or squaramide catalyst, can have a profound impact on enantioselectivity.[3]
-
Additives: In some cases, the presence of additives like molecular sieves to remove trace water can be beneficial.
Q4: I am observing significant amounts of side products. What could be the cause? A4: Side product formation can arise from several issues:
-
Decomposition: The 1,3-dipole or the starting materials may be unstable under the reaction conditions. Ensure an inert atmosphere (N₂ or Ar) if substrates are air-sensitive.
-
Homodimerization: The dipolarophile or the 1,3-dipole may react with itself. Adjusting the rate of addition (e.g., slow addition of one reactant) can minimize this.
-
Alternative Reaction Pathways: The substrates might be participating in other reactions, such as Michael additions or [4+2] cycloadditions. The choice of catalyst is key to directing the substrates toward the desired [3+2] pathway.[6][7]
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and resolving issues with stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Data Presentation: Comparison of Catalytic Systems
The selection of the catalyst and reaction conditions is paramount for achieving high stereoselectivity. The following tables summarize results from selected literature reports to facilitate comparison.
Table 1: Metal-Catalyzed Asymmetric [3+2] Cycloaddition
| Entry | Dipolarophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | 3-Isothiocyanato oxindole | 5 mol% Mg(OTf)₂ / L1¹ | CH₃CN | 10 | 99 | >95:5 | 95 |
| 2 | Methyleneindolinone | 10 mol% Mg(OTf)₂ / N,N'-Dioxide | CH₂Cl₂ | 40 | 99 | >20:1 | 99 |
| 3 | N-Boc-3-alkenyl-oxindole | 1 mol% L6-Ni(II) complex | CH₂Cl₂ | 35 | 99 | 97:3 | 99 |
| 4 | Isatin-derived imine | 2 mol% NaAuCl₄·2H₂O | Ethanol | 40 | 95 | - | - |
| 5 | 3-Isothiocyanato oxindole | 10 mol% Zn(OTf)₂ / L4² | Toluene | 50 | 99 | >19:1 | 96 |
¹L1 = Chiral bis(oxazoline) ligand. ²L4 = Diphenylamine-linked bis(oxazoline) ligand. Data compiled from multiple sources.[1][4][8][9]
Table 2: Organocatalyzed Asymmetric [3+2] Cycloaddition
| Entry | Dipolarophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Isatin imine | Squaramide-Cinchona (10%) | Toluene | -20 | 96 | >25:1 | 98 |
| 2 | 3-Vinylindole | Chiral Phosphoric Acid (1%) | CHCl₃ | RT | 96 | >20:1 | 94 |
| 3 | Methyleneoxindole | Thiourea-Cinchona (10%) | Toluene | -20 | 94 | >99:1 | 97 |
Data compiled from multiple sources.[3][7][10]
Experimental Protocols
Below are representative, detailed methodologies for key experiments discussed in the literature.
Protocol 1: Mg(OTf)₂/Bis(oxazoline)-Catalyzed Michael/Cyclization Cascade
This protocol is adapted from a procedure for the synthesis of bispiro[indanedione-oxindole-pyrrolidinyl] derivatives.[1]
Materials:
-
3-Isothiocyanato oxindole (1.0 equiv)
-
2-Arylidene-1,3-indanedione (1.0 equiv)
-
Anhydrous Magnesium trifluoromethanesulfonate (Mg(OTf)₂) (5 mol%)
-
Chiral bis(oxazoline) ligand L1 (5 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Mg(OTf)₂ (0.005 mmol) and the chiral ligand L1 (0.005 mmol).
-
Add anhydrous CH₃CN (1.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the chiral complex.
-
Cool the mixture to the desired temperature (e.g., 10 °C).
-
Add the 3-isothiocyanato oxindole (0.1 mmol) and the 2-arylidene-1,3-indanedione (0.1 mmol) to the reaction mixture.
-
Stir the reaction at 10 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spirooxindole product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
General Experimental Workflow
The following diagram illustrates the typical workflow for setting up and analyzing these cycloaddition reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Asymmetric [3 + 2] Cycloaddition of Methyleneindolinones with N,Nâ²âCyclic Azomethine Imines Catalyzed by a N,Nâ²âDioxideâMg(OTf)2 Complex - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scaling up the synthesis of 3,3-Dimethylindolin-2-one for library production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,3-Dimethylindolin-2-one for library production.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable approach for the synthesis of this compound is the dialkylation of indolin-2-one (oxindole) using a suitable methylating agent, such as methyl iodide, in the presence of a strong base.
Q2: My reaction is incomplete, and I observe a mixture of starting material, mono-methylated, and di-methylated product. How can I improve the yield of the desired product?
Incomplete dialkylation is a common issue. To drive the reaction to completion, consider the following:
-
Base: Ensure a sufficiently strong base is used to deprotonate both the amide and the α-carbon. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective.
-
Stoichiometry: Use a slight excess of the methylating agent (e.g., 2.2-2.5 equivalents of methyl iodide) to ensure complete dialkylation.
-
Reaction Time and Temperature: The reaction may require elevated temperatures and longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
Q3: I am observing the formation of O-alkylated byproducts. How can this be minimized?
O-alkylation is a known side reaction. To favor C-alkylation:
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can favor C-alkylation.
-
Counter-ion: The choice of base and the resulting counter-ion can influence the C/O alkylation ratio. Experimenting with different bases (e.g., NaH vs. KHMDS) might be beneficial.
Q4: The purification of this compound is challenging on a large scale. What are the recommended purification methods?
For large-scale purification:
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable method. A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: While less ideal for very large quantities, flash column chromatography using silica gel can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Q5: Are there any safety precautions I should be aware of when scaling up this synthesis?
Yes, several safety precautions are crucial:
-
Sodium Hydride: NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Exothermic Reaction: The alkylation reaction can be exothermic. For large-scale reactions, ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive base (e.g., NaH exposed to air/moisture). 2. Insufficiently anhydrous reaction conditions. 3. Low reaction temperature or short reaction time. | 1. Use fresh, high-quality base. 2. Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere. 3. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. |
| Mixture of mono- and di-methylated products | 1. Insufficient amount of methylating agent. 2. Insufficient amount of base. 3. Short reaction time. | 1. Increase the equivalents of methyl iodide to 2.2-2.5 eq. 2. Ensure at least 2.2 equivalents of a strong base are used. 3. Allow the reaction to stir for a longer period at the optimal temperature. |
| Formation of a dark-colored reaction mixture | 1. Decomposition of starting materials or product at high temperatures. 2. Presence of impurities in the starting materials. | 1. Maintain careful temperature control. Avoid excessive heating. 2. Ensure the purity of the starting indolin-2-one. |
| Difficult product isolation/purification | 1. Product is an oil or has poor crystallinity. 2. Similar polarity of product and byproducts. | 1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or trying different solvent systems. If it remains an oil, use column chromatography. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if separation on silica is poor. |
Experimental Protocols
Protocol: Scaled-up Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound on a multi-gram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| Indolin-2-one | 133.15 | 10.0 | 0.075 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 6.6 | 0.165 | 2.2 |
| Methyl Iodide | 141.94 | 24.8 | 0.175 | 2.3 |
| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - | - |
| Saturated aq. NH4Cl | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (6.6 g, 0.165 mol, 2.2 eq) to a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Addition of Indolin-2-one: Add anhydrous DMF (100 mL) to the flask. Cool the suspension to 0 °C using an ice bath. Dissolve indolin-2-one (10.0 g, 0.075 mol, 1.0 eq) in anhydrous DMF (100 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Deprotonation: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Methylation: Add methyl iodide (24.8 g, 0.175 mol, 2.3 eq) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-Hydroxy-3-(2-oxopropyl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction of ketones with isatins is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral 3-substituted 3-hydroxyoxindoles, a scaffold present in numerous bioactive molecules and pharmaceuticals. The choice of catalyst is paramount in achieving high yield and stereoselectivity. This guide provides a comparative overview of three distinct catalytic approaches—organocatalysis, transition metal catalysis, and biocatalysis—for the asymmetric aldol reaction between isatin and acetone.
Performance Comparison
The following table summarizes the performance of a representative catalyst from each class in the asymmetric synthesis of 3-hydroxy-3-(2-oxopropyl)indolin-2-one.
| Catalyst Type | Representative Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |
| Organocatalyst | Chiral Bifunctional Primary-Amine | up to 99% | up to 99% | Water, Room Temperature, 10 mol% catalyst |
| Metal Catalyst | Cu(II)-thiophene-2,5-bis(amino-alcohol) | 88% | 96% | THF, Room Temperature, 24 h, 10 mol% ligand, 30 mol% Cu(OAc)₂·H₂O |
| Biocatalyst | Crude Earthworm Extract | 88% | 42% | CH₃CN/H₂O (1:1), 35°C, 24 h |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Organocatalyzed Asymmetric Aldol Reaction
Catalyst: Chiral bifunctional primary-amine organocatalyst.
Methodology: In a reaction vessel, isatin (0.2 mmol, 1.0 equiv.) is suspended in water (1.0 mL). The chiral bifunctional primary-amine organocatalyst (0.02 mmol, 10 mol%) is then added, followed by cyclohexanone (1.0 mmol, 5.0 equiv.). The resulting mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired 3-hydroxy-3-(2-oxopropyl)indolin-2-one.
Metal-Catalyzed Asymmetric Aldol Reaction
Catalyst: In situ generated Cu(II)-thiophene-2,5-bis(amino-alcohol) complex.
Methodology: To a solution of the chiral thiophene-2,5-bis(amino-alcohol) ligand (L1) (10 mol%) in THF, Cu(OAc)₂·H₂O (30 mol%) is added, and the mixture is stirred at room temperature to generate the catalyst complex in situ. To this solution, 5-bromoisatin (0.2 mmol) and acetone (50 equivalents) are added.[1] The reaction mixture is stirred at room temperature for 24 hours.[1] After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 3-aryl-3-hydroxy-2-oxindole product.[1]
Biocatalyzed Asymmetric Aldol Reaction
Catalyst: Crude Earthworm Extract.
Methodology: To a solution of acetone (3 mL, 40 equivalents) and crude earthworm extract (0.1 g) in a 1:1 mixture of CH₃CN/H₂O, isatin (0.147 g, 1 equivalent) is added.[2] The reaction mixture is stirred at 35°C for 24 hours.[2] The progress of the reaction is monitored by TLC. After the reaction is complete, the insoluble biocatalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting residue is purified by silica gel column chromatography (ethyl acetate/hexane = 1:2) to give the final product.[2]
Catalytic Pathway Diagrams
The following diagrams illustrate the proposed catalytic cycles for each type of catalyst in the asymmetric aldol reaction of isatin and acetone.
References
In Silico Predictions Versus In Vitro Realities: A Comparative Analysis of 3,3-Dimethylindolin-2-one Derivatives
A deep dive into the computational and experimental evaluation of 3,3-Dimethylindolin-2-one derivatives reveals a promising correlation between predicted and observed biological activities. This guide synthesizes quantitative data from key studies, offering a clear comparison of in silico and in vitro findings for researchers in drug discovery and development. Detailed experimental and computational protocols are provided to support the reproducibility of these findings.
Data Summary: A Tale of Two Methodologies
The biological activity of this compound derivatives has been explored through both computational (in silico) and laboratory (in vitro) methods. These studies primarily focus on the antidiabetic potential of these compounds, evaluating their efficacy as inhibitors of key enzymes involved in carbohydrate metabolism and glucose regulation.
α-Glucosidase Inhibition by 3,3-di(indolyl)indolin-2-ones
A series of synthesized 3,3-di(indolyl)indolin-2-ones were tested for their in vitro α-glucosidase inhibitory activity. The results demonstrated a range of potencies, with IC50 values spanning from highly active to moderately active. Notably, compound 4j , which features a 2-fluorobenzyl group on the indole ring, emerged as the most potent inhibitor in the series.[1][2]
In silico molecular docking studies were conducted to elucidate the binding interactions between these derivatives and the active site of the α-glucosidase enzyme. The computational results for compound 4j indicated a high binding affinity, attributed to a network of hydrogen bonds, arene-cation interactions, π-π stacking, and hydrophobic interactions.[1][2] This strong correlation between the low in vitro IC50 value and the high predicted binding affinity underscores the predictive power of molecular docking in this context.
| Compound Series | Biological Target | In Vitro Activity (IC50 Range in µM) | Most Active Compound (in vitro) | In Silico Findings for Most Active Compound |
| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | 5.98 ± 0.11 to 145.95 ± 0.46[1][2] | 4j (IC50 = 5.98 ± 0.11 µM)[1][2] | High binding affinity with the α-glucosidase active site through hydrogen bonds, arene-cation, π-π stacking, and hydrophobic interactions.[1][2] |
Multi-target Inhibition by Dimethyl and Thiomethyl Indolinone Derivatives
Two specific oxindole derivatives, (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one (Compound 1 ) and (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one (Compound 2 ), were evaluated for their inhibitory effects on α-amylase, protein glycation, and dipeptidyl peptidase-IV (DPP-IV). Both compounds demonstrated significant inhibitory activity across all three targets in vitro.[3]
Molecular docking studies were performed to understand the binding patterns of these compounds within the active sites of the target proteins and enzymes. The in silico analysis revealed potent interactions between the test compounds and the active sites for α-amylase, protein glycation, and DPP-IV, corroborating the in vitro findings.[3]
| Compound | Biological Target | In Vitro Activity (IC50 in µg/mL) | In Silico Findings |
| Compound 1 ((E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one) | α-Amylase | 32.917[3] | Potent interaction with the target active site.[3] |
| Protein Glycation | 210.592[3] | Potent interaction with the target active site.[3] | |
| DPP-IV | 31.28[3] | Potent interaction with the target active site.[3] | |
| Compound 2 ((E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one) | α-Amylase | 42.691[3] | Potent interaction with the target active site.[3] |
| Protein Glycation | 341.551[3] | Potent interaction with the target active site.[3] | |
| DPP-IV | 47.192[3] | Potent interaction with the target active site.[3] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to obtain the in vitro and in silico data.
In Vitro Assays
α-Glucosidase Inhibition Assay
The inhibitory activity of the 3,3-di(indolyl)indolin-2-one derivatives against α-glucosidase was determined using a method based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The reaction mixture typically contains the test compound, α-glucosidase from Saccharomyces cerevisiae, and pNPG in a phosphate buffer (pH 6.8). The reaction is incubated and then stopped by the addition of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to achieve 50% enzyme inhibition, is then determined.
α-Amylase Inhibition Assay
The α-amylase inhibitory potential of the dimethyl and thiomethyl indolinone derivatives was assessed using a standard protocol.[3] The assay measures the ability of the compounds to inhibit the enzymatic breakdown of starch by α-amylase. The reaction is typically carried out in a buffer solution containing the test compound, α-amylase, and a starch solution. The reaction is stopped after a specific incubation period, and the amount of reducing sugar produced is quantified, often using dinitrosalicylic acid (DNS) reagent, by measuring the absorbance at 540 nm. Acarbose is commonly used as a standard inhibitor for comparison.
Protein Glycation Inhibition Assay
The ability of the indolinone derivatives to inhibit protein glycation was evaluated by incubating a protein (such as bovine serum albumin, BSA) with a reducing sugar (like glucose or fructose) in the presence and absence of the test compounds. The formation of advanced glycation end products (AGEs) is monitored over time by measuring the fluorescence intensity (e.g., excitation at 370 nm and emission at 440 nm). The percentage of inhibition is calculated by comparing the fluorescence of the samples with that of a control.
DPP-IV Inhibition Assay
The DPP-IV inhibitory activity of the indolinone derivatives was determined using a fluorometric assay.[3] The assay measures the cleavage of a specific substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), by DPP-IV. The reaction is performed in a buffer solution containing the test compound, DPP-IV enzyme, and the substrate. The fluorescence of the released AMC is measured (e.g., excitation at 360 nm and emission at 460 nm) to determine the enzyme activity. The percentage of inhibition is calculated, and the IC50 value is determined.
In Silico Methodology
Molecular Docking
Molecular docking simulations were performed to predict the binding modes and affinities of the this compound derivatives with their respective biological targets. The general workflow for these studies is as follows:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligand molecules (the indolinone derivatives) are drawn and then converted to 3D structures, followed by energy minimization.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the active site of the protein. The software explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The binding affinity of each ligand pose is estimated using a scoring function, which calculates a score or binding energy (often in kcal/mol). The pose with the best score is selected as the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding affinity.
Visualizing the Workflow
The following diagrams illustrate the general workflow for comparing in silico and in vitro studies and the signaling pathway context for antidiabetic drug discovery.
Caption: Workflow comparing in silico prediction with in vitro validation.
Caption: Targets of this compound derivatives in diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Halogenation: A Comparative Guide to 3,3-Dimethylindolin-2-one Derivatives in Cancer Research
For Immediate Release
A comprehensive analysis of halogenated 3,3-dimethylindolin-2-one derivatives reveals their significant potential as potent anti-cancer agents. This guide offers a comparative overview of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals. The introduction of halogen atoms to the indolin-2-one scaffold has been shown to modulate the cytotoxic and enzyme-inhibitory activities of these compounds, paving the way for the development of more targeted and effective cancer therapies.
Halogenated spirooxindoles, a prominent class of this compound derivatives, have demonstrated notable anticancer activity across various human malignancies. Their efficacy is attributed to their ability to engage diverse molecular targets and their improved binding affinity.[1][2] These compounds function as multitarget agents, exerting their biological effects through mechanisms such as kinase inhibition, disruption of the MDM2-p53 protein-protein interaction, and activation of apoptotic pathways.[1][2]
Comparative Efficacy of Halogenated Derivatives
The substitution of halogen atoms at the C5 position of the indolin-2-one ring has a marked effect on the cytotoxic activity of these compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various halogenated derivatives against a panel of human cancer cell lines.
| Compound ID | Halogen (Position) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: 5-Halogenated Indoline-2,3-diones | |||||
| 5-Chloroisatin | Chloro (C5) | HBL-100 (Breast) | 246.53 | - | - |
| 5-Chloroisatin | Chloro (C5) | HeLa (Cervical) | 247.29 | - | - |
| Series 2: Spirooxindole Derivatives | |||||
| Compound 6 | Chloro | MCF-7 (Breast) | 3.55 ± 0.49 | - | - |
| Compound 6 | Chloro | MDA-MB-231 (Breast) | 4.40 ± 0.468 | - | - |
| Series 3: 5-Bromo-7-azaindolin-2-one Derivatives | Sunitinib | ||||
| 23c | Bromo (C5) | A549 (Lung) | 3.103 | Sunitinib | 29.257 |
| 23d | Bromo (C5) | Skov-3 (Ovarian) | 3.721 | Sunitinib | 32.015 |
| 23p | Bromo (C5) | HepG2 (Liver) | 2.357 | Sunitinib | 26.581 |
| 23p | Bromo (C5) | A549 (Lung) | 2.893 | Sunitinib | 29.257 |
| 23p | Bromo (C5) | Skov-3 (Ovarian) | 3.012 | Sunitinib | 32.015 |
| Series 4: 3,3'-Spirocyclopentene Oxindoles | |||||
| Derivative | - | SJSA-1 (Osteosarcoma) | 0.96 | - | - |
| Derivative | - | HCT116 p53-wt (Colon) | 2.9 | - | - |
Key Mechanisms of Action
Halogenated this compound derivatives exert their anticancer effects through multiple signaling pathways. Two of the most significant mechanisms are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of the MDM2-p53 interaction.
VEGFR-2 Kinase Inhibition
VEGF/VEGFR-2 signaling is a critical pathway in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition and metastasis prevention.
Caption: Inhibition of the VEGFR-2 signaling pathway by halogenated derivatives.
Disruption of the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53, promoting its degradation. Halogenated spirooxindoles can inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.[2]
Caption: Mechanism of p53 activation by inhibiting the MDM2-p53 interaction.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the halogenated this compound derivatives is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A simplified workflow of the MTT cytotoxicity assay.
VEGFR-2 Kinase Assay
The inhibitory activity against VEGFR-2 is assessed using a luminescence-based kinase assay.
-
Reaction Setup: The assay is performed in a 96-well plate containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.
-
Kinase Reaction: The reaction is initiated by adding the enzyme and incubated at 30°C for 45 minutes.
-
Signal Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luminescent signal. A lower luminescence indicates higher kinase activity.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
MDM2-p53 Interaction Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to measure the disruption of the MDM2-p53 interaction.
-
Assay Principle: The assay is a competitive format using a GST-tagged human MDM2 protein, an anti-GST antibody labeled with Europium cryptate (donor), and a p53-derived peptide or small molecule ligand labeled with a red HTRF acceptor.
-
Reaction Mixture: The test compounds, MDM2-GST, and the HTRF reagents are incubated together in a low-volume 384-well plate.
-
FRET Measurement: In the absence of an inhibitor, the binding of the acceptor-labeled ligand to the donor-labeled MDM2 brings the fluorophores into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of the inhibitor.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[3][4][5][6]
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.[3][5]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Conclusion
The presented data underscores the significant potential of halogenated this compound derivatives as a promising class of anticancer agents. The introduction of halogens, particularly bromine and chlorine, can substantially enhance their cytotoxic and enzyme-inhibitory activities. Their multi-targeted mechanism of action, involving key cancer-related pathways such as VEGFR-2 and MDM2-p53, makes them attractive candidates for further preclinical and clinical development. This guide provides a foundational resource for researchers to compare and select promising lead compounds for future cancer drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Mechanisms of Bioactive Indolin-2-Ones: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioactive indolin-2-one compounds, detailing their mechanisms of action as potent anti-cancer agents. Through a synthesis of experimental data, this document illuminates the signaling pathways these compounds modulate and offers standardized protocols for their evaluation.
The indolin-2-one scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant anti-tumor properties. These compounds exert their effects through the targeted inhibition of key proteins involved in cancer cell proliferation, survival, and angiogenesis. This guide dissects the intricate mechanisms through which these molecules operate, offering a comparative analysis of their efficacy and providing the necessary tools for their continued investigation.
Multi-Targeted Kinase Inhibition: The Primary Mechanism
The predominant mechanism of action for bioactive indolin-2-one derivatives is the inhibition of a variety of protein kinases, particularly receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[1] By binding to the ATP-binding pocket of these enzymes, indolin-2-ones block the phosphorylation of downstream substrates, thereby disrupting essential signaling cascades that drive tumor growth and survival.[2]
Prominent examples of FDA-approved drugs based on this scaffold, such as Sunitinib and Semaxanib, underscore the clinical significance of this class of compounds. Sunitinib, for instance, is a multi-targeted inhibitor of VEGFRs, PDGFRs, c-KIT, and other kinases, and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3]
The following table summarizes the inhibitory activity of several representative indolin-2-one compounds against a panel of key kinases implicated in cancer.
Comparative Analysis of Kinase Inhibition
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2, PDGFRβ | - | |
| Semaxanib (SU5416) | VEGFRs, PDGFRs | - | |
| Compound 9 | VEGFR-2, CDK-2 | 56.74, 9.39 | [4] |
| Compound 20 | EGFR, VEGFR-2 | 14.31, 32.65 | [4] |
| Indirubin | CDK-2, CDK-4, EGFR, VEGFR | 45.6, 23.64, - | [4] |
| Compound 8a | Aurora B | 10.5 | [5] |
| Compound 6e | Aurora B | 16.2 | [5] |
| Compound 3b | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | - | [6] |
| SU10944 | VEGFR-2 | 96 | [7] |
Note: IC50 values can vary depending on the specific assay conditions. "-" indicates that a specific value was not provided in the cited source, although the compound is known to inhibit the target.
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct kinase inhibition, a crucial aspect of the anti-cancer activity of indolin-2-one compounds is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptotic Pathways
Indolin-2-one derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8] Mechanistically, this is often achieved by:
-
Upregulation of Pro-Apoptotic Proteins: Increasing the expression of proteins like Bax.[9]
-
Downregulation of Anti-Apoptotic Proteins: Decreasing the levels of proteins such as Bcl-2.[9][10]
-
Activation of Caspases: Leading to the activation of executioner caspases like caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.
The altered Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial apoptotic cascade.[10]
Cell Cycle Regulation
Many indolin-2-one compounds induce cell cycle arrest, primarily at the G1 or G2/M phases.[4][9][11] This is frequently mediated by the upregulation of tumor suppressor proteins p53 and p21.[4] The p21 protein acts as a potent inhibitor of cyclin-dependent kinases (CDKs), thereby preventing the cell from progressing through the cell cycle.
Comparative Cytotoxicity of Indolin-2-One Derivatives
The following table presents the cytotoxic activity (IC50 values) of various indolin-2-one compounds against different human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9 | HepG-2 | Hepatocellular Carcinoma | 2.53 | |
| MCF-7 | Breast Cancer | 7.54 | ||
| Compound 20 | HepG-2 | Hepatocellular Carcinoma | 3.2 | |
| MCF-7 | Breast Cancer | 5.8 | ||
| Compound 1c | HCT-116 | Colorectal Carcinoma | <1 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | [12] | |
| Compound 2c | MDA-MB-231 | Triple-Negative Breast Cancer | - | [12] |
| Compound 8l | MDA-MB-231 | Triple-Negative Breast Cancer | 3.26 | |
| 4T1 | Breast Cancer | 5.96 | ||
| Compound 11d | PANC1 | Pancreatic Cancer | 0.17 | [13] |
| HepG2 | Hepatocellular Carcinoma | 0.58 | [13] |
Note: "-" indicates that the compound was reported as a potent inhibitor, but a specific IC50 value was not provided in the cited source.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway illustrating the inhibition of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs) by indolin-2-one compounds, leading to the suppression of cell proliferation and angiogenesis.
Figure 2: Diagram of the intrinsic apoptotic pathway induced by indolin-2-one compounds, highlighting the roles of p53, Bax, and Bcl-2 in mitochondrial-mediated caspase activation.
Figure 3: A generalized experimental workflow for characterizing the mechanism of action of bioactive indolin-2-one compounds.
Detailed Experimental Protocols
For the robust and reproducible evaluation of indolin-2-one compounds, the following standardized protocols are recommended.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a lower luminescence signal indicates higher kinase activity.
-
Reagent Preparation: Prepare 1x Kinase Buffer, ATP solution, and the specific kinase substrate. Dilute the indolin-2-one test compound to the desired concentrations.
-
Assay Setup: In a 96-well plate, add the kinase buffer, test compound (or DMSO as a control), substrate, and ATP.
-
Initiate Reaction: Add the recombinant kinase enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indolin-2-one compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the indolin-2-one compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data on the PI fluorescence.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the indolin-2-one compound and then harvest them.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry, detecting the FITC and PI fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the levels of specific proteins involved in the mechanism of action.
-
Cell Lysis: Treat cells with the indolin-2-one compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., p53, p21, Bax, Bcl-2, cleaved caspase-3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. VEGFR2 inhibition assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
A Head-to-Head Comparison of 3,3-Dialkyl Oxindoles in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dialkyl oxindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of various 3,3-dialkyl oxindole derivatives, summarizing their performance in key biological assays. The data presented is compiled from multiple studies to offer a comparative overview for researchers in oncology, neurobiology, and inflammatory diseases. Detailed experimental protocols for the cited assays are provided to support the reproduction and further investigation of these promising compounds.
Data Presentation: Comparative Efficacy of 3,3-Dialkyl Oxindoles
The following table summarizes the in vitro activity of selected 3,3-dialkyl oxindole derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their cytotoxic potential.
| Compound ID | Substitution at C3 | Target Cell Line | IC50 (µM) | Biological Activity | Reference |
| Compound 6d | Disubstituted with a nitrogen-containing alkyl group | PC3 (Prostate) | Low µM range | Anticancer | [1] |
| MCF7 (Breast) | Low µM range | Anticancer | [1] | ||
| SW620 (Colon) | Low µM range | Anticancer | [1] | ||
| MiaPaca2 (Pancreatic) | Low µM range | Anticancer | [1] | ||
| A375 (Melanoma) | Low µM range | Anticancer | [1] | ||
| SH-859 | Branched alkyl group | 786-O (Kidney) | 14.3 | Anticancer | [2] |
| SH-763 | Linear alkyl group | 786-O (Kidney) | 14.5 | Anticancer | [2] |
| SH-886 | Chloro-substituted with an amide group | 786-O (Kidney) | 16.7 | Anticancer | [2] |
| Compound 5l | 6-Cl oxindole with 3-pyridyl moiety | Leukemia | GI50: 3.39 | Anticancer (FLT3/CDK2 inhibitor) | [3] |
| Colon Cancer | GI50: 5.97 | Anticancer (FLT3/CDK2 inhibitor) | [3] | ||
| Compound 4b | Diindolyl | SK-N-SH (Neuroblastoma) | 4.7 | Anticancer | [4] |
| DU-145 (Prostate) | 5 | Anticancer | [4] | ||
| Compound 4c | Diindolyl with 5-methoxyindole | DU-145 (Prostate) | 2.2 | Anticancer | [4] |
| Compound 4d | Diindolyl with 6-methoxyindole | DU-145 (Prostate) | 1.2 | Anticancer | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods to ensure reproducibility.
Anticancer Activity Screening (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
3,3-dialkyl oxindole compounds
-
Human cancer cell lines (e.g., 786-O, NRK52E)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the 3,3-dialkyl oxindole compounds (e.g., 5 to 50 µM) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.[5]
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
This assay is employed by the National Cancer Institute to screen compounds against 60 different human cancer cell lines.
Materials:
-
60 human cancer cell lines
-
RPMI 1640 medium with 5% FBS and 2 mM L-glutamine
-
Test compounds solubilized in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well microtiter plates
Procedure:
-
Inoculate cells into 96-well plates and incubate for 24 hours.
-
Add the test compound at a single high dose (e.g., 10⁻⁵ M).
-
Incubate for 48 hours.
-
Fix the cells with cold 50% (w/v) TCA.
-
Stain with SRB solution for 10 minutes at room temperature.
-
Wash five times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Read the absorbance at 515 nm.
-
For compounds showing significant growth inhibition, a five-dose response curve is generated to determine GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
Kinase Inhibition Assays (FLT3, CDK2, VEGFR-2)
These assays determine the ability of the compounds to inhibit specific kinases involved in cancer signaling pathways. A general protocol for a luminescence-based kinase assay is provided.
Materials:
-
Recombinant kinase (e.g., FLT3, CDK2, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White 96-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a white 96-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP and thus to the kinase activity.
-
Calculate the percent inhibition and IC50 values.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This assay is used to identify senescent cells, a state of irreversible cell cycle arrest.
Materials:
-
Cell culture (e.g., primary human fibroblasts)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.
-
Microscope
Procedure:
-
Wash the cultured cells with PBS.
-
Fix the cells for 3-5 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the SA-β-gal staining solution.
-
Incubate at 37°C without CO₂ for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue-stained senescent cells.[6]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by 3,3-dialkyl oxindoles.
Caption: Key signaling pathways inhibited by 3,3-dialkyl oxindoles in cancer.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the biological activity of 3,3-dialkyl oxindoles.
Caption: General experimental workflow for the biological evaluation of 3,3-dialkyl oxindoles.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buckinstitute.org [buckinstitute.org]
A Comparative Guide to the Antitumor Activity of C3-Substituted Indolin-2-Ones
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a cornerstone in the development of novel anticancer agents, recognized as a "privileged structure" for its ability to interact with various biological targets.[1][2] A critical determinant of the biological activity of these compounds lies in the diverse substitutions at the C3 position of the indolin-2-one ring. These modifications significantly influence their potency, selectivity, and mechanism of action, particularly as inhibitors of protein kinases involved in cancer progression.[3][4][5] This guide provides a comparative analysis of the antitumor activity of indolin-2-ones with different C3 substitutions, supported by experimental data, detailed protocols, and pathway visualizations to aid in the advancement of cancer research and drug discovery.
Comparative Antitumor Activity of C3-Substituted Indolin-2-ones
The antitumor efficacy of C3-substituted indolin-2-ones is profoundly influenced by the nature of the substituent at this position. The C3 side chain plays a crucial role in the interaction with the ATP-binding pocket of various kinases, thereby dictating the inhibitory profile of the molecule.[1][6] The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative C3-substituted indolin-2-one derivatives against a panel of human cancer cell lines, showcasing the structure-activity relationships (SAR).
Table 1: Cytotoxicity (IC50, µM) of C3-(Substituted-benzylidene)indolin-2-ones
| C3-Substituent (Benzylidene Moiety) | HCT-116 (Colon) | MDA-MB-231 (Breast) | Notes | Reference |
| 4-Nitrobenzylidene | >100 | >100 | Inactive | [2] |
| 4-Fluorobenzylidene | 1.1 | 1.7 | Potent activity | [2] |
| 4-Chlorobenzylidene | 0.8 | 1.2 | Potent activity | [2] |
| 4-Bromobenzylidene | 0.6 | 1.0 | Most potent among halogens | [2] |
| 4-Trifluoromethylbenzylidene | 1.5 | 2.3 | Moderate activity | [2] |
| 3,4,5-Trimethoxybenzylidene | - | - | Shows inhibition of tubulin assembly | [7] |
Table 2: Cytotoxicity (IC50, µM) of Indolin-2-ones with Heterocyclic C3-Substituents
| C3-Substituent | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| (5-(Phenylthio)-1,3,4-thiadiazol-2-yl)imino | Breast Cancer Panel | 1.47 | c-KIT inhibitor | [8][9] |
| Aziridinyl | Colon Cancer Panel | 1.40 | c-KIT inhibitor | [8][9] |
| (Five-membered heteroaryl ring)methylidenyl | - | Submicromolar | Selective for VEGF (Flk-1) RTK | [1][6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are essential. The following are standard protocols for commonly employed assays in the evaluation of anticancer compounds.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (C3-substituted indolin-2-ones) to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with 1% acetic acid and then stain with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates as described for the SRB assay.
-
Compound Treatment: Treat cells with various concentrations of the indolin-2-one derivatives and incubate for the desired period.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The IC50 value is determined from the resulting dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental logic and the molecular mechanisms of action is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts for key workflows and signaling pathways.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a test compound.
In vitro cytotoxicity screening workflow.
Structure-Activity Relationship of C3-Substituted Indolin-2-ones
This diagram illustrates the relationship between different C3 substitutions and their resulting antitumor activity and target selectivity.
Structure-activity relationship of C3 substitutions.
Key Signaling Pathways Targeted by Indolin-2-ones
Many C3-substituted indolin-2-ones exert their antitumor effects by inhibiting receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
Inhibition of the VEGFR signaling pathway.
EGFR Signaling Pathway
Inhibition of the EGFR signaling pathway.
Conclusion
The C3 position of the indolin-2-one scaffold is a versatile point for chemical modification, enabling the generation of a wide array of derivatives with potent and selective antitumor activities. As demonstrated, substitutions with benzylidene moieties, particularly those bearing halogen atoms, confer significant cytotoxicity against various cancer cell lines. Furthermore, the introduction of heterocyclic rings at the C3 position can tune the selectivity towards specific receptor tyrosine kinases, such as VEGFR, EGFR, and PDGFR. This comparative guide highlights the critical role of C3 substitutions in the design of novel indolin-2-one-based anticancer agents and provides a foundational resource for researchers in the field to inform future drug development efforts.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3,3-Dimethylindolin-2-one: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethylindolin-2-one (CAS No. 19155-24-9), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a solid, non-halogenated aromatic heterocyclic compound. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.
Hazard Classification:
| Hazard Class | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In the event of exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed first-aid measures, consult the Safety Data Sheet (SDS).
Operational Disposal Plan: Step-by-Step Protocol
The disposal of this compound must be carried out in accordance with institutional and local regulations for chemical waste. The following protocol provides a general guideline for its disposal as a non-halogenated solid chemical waste.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Select a robust, leak-proof container with a secure lid that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity and irritation).[5]
-
-
Waste Accumulation:
-
Disposal of Contaminated Materials:
-
Disposable labware (e.g., weighing boats, pipette tips) and PPE (e.g., gloves) that are contaminated with this compound should be placed in the designated solid waste container.
-
For grossly contaminated items, double-bagging within the waste container is recommended.
-
-
Arranging for Final Disposal:
-
Once the waste container is full (leaving some headspace to prevent overfilling), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Complete all necessary waste disposal forms accurately, providing a full description of the waste.
-
Disposal of Empty Containers
Empty containers of this compound must also be disposed of properly to remove any residual chemical.
Protocol for Empty Container Disposal:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinseate as hazardous waste and add it to the appropriate non-halogenated solvent waste stream.
-
The second and third rinseates can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
-
Container Defacing and Disposal:
-
After triple rinsing and allowing the container to dry, deface or remove the original label.
-
The clean, defaced container can then be disposed of as non-hazardous laboratory glass or plastic waste.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
